Product packaging for Anserine-d4(Cat. No.:)

Anserine-d4

Numéro de catalogue: B12414918
Poids moléculaire: 244.28 g/mol
Clé InChI: MYYIAHXIVFADCU-XDTSEJTKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Anserine-d4 is a useful research compound. Its molecular formula is C10H16N4O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O3 B12414918 Anserine-d4

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C10H16N4O3

Poids moléculaire

244.28 g/mol

Nom IUPAC

(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(3-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1/i2D2,3D2

Clé InChI

MYYIAHXIVFADCU-XDTSEJTKSA-N

SMILES isomérique

[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1C)C(=O)O)C([2H])([2H])N

SMILES canonique

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN

Origine du produit

United States

Foundational & Exploratory

What is Anserine-d4 and its chemical structure?

Author: BenchChem Technical Support Team. Date: December 2025

Anserine-d4 is the deuterium-labeled form of anserine, a naturally occurring dipeptide found in the skeletal muscle and brain of vertebrates. Composed of β-alanine and 3-methyl-L-histidine, anserine plays a role as a biochemical buffer, antioxidant, and anti-glycation agent. Its deuterated analog, this compound, serves as a crucial internal standard for precise quantification in mass spectrometry-based analytical methods. This guide provides an in-depth overview of this compound, its chemical properties, synthesis, and applications in research.

Chemical Structure and Properties

This compound is structurally identical to anserine, with the exception of four deuterium atoms replacing four hydrogen atoms on the β-alanine moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the endogenous (unlabeled) anserine in biological samples.

Chemical Formula: C​10​H​12​D​4​N​4​O​3

Molecular Weight: 244.28 g/mol

CAS Number: 1201658-81-2

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table summarizes the known properties of unlabeled anserine, which are expected to be very similar for this compound, with the exception of molecular weight.

PropertyValueSource
Molecular Weight 240.26 g/mol PubChem
Melting Point 226-228 °CHMDB
Physical Description SolidHMDB
Collision Cross Section (M+H)⁺ 153.8 ŲCCSbase

Synthesis of this compound

A common method for the synthesis of this compound involves the coupling of N-Boc-β-alanine-d4 with 1-methyl-L-histidine, followed by the deprotection of the Boc group.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for peptide synthesis.

Materials:

  • N-Boc-β-alanine-d4

  • 1-methyl-L-histidine

  • Isobutyl chloroformate

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Basic Amberlite IRA-67 resin

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • Dissolve N-Boc-β-alanine-d4 and 1-methyl-L-histidine in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane).

    • Cool the solution to 0°C.

    • Add triethylamine to the solution to act as a base.

    • Slowly add isobutyl chloroformate to the reaction mixture to activate the carboxylic acid of N-Boc-β-alanine-d4.

    • Stir the reaction mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification of the Protected Dipeptide:

    • Extract the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the resulting Boc-protected dipeptide by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified Boc-protected dipeptide in a solution of hydrochloric acid (e.g., 6N HCl in water or HCl in an organic solvent like dioxane).

    • Stir the mixture at room temperature for a few hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Final Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • To remove any remaining triethylamine hydrochloride, treat the residue with a basic ion-exchange resin such as Amberlite IRA-67.

    • Lyophilize the final product to obtain this compound as a solid.

Synthesis_Workflow start N-Boc-β-alanine-d4 + 1-methyl-L-histidine coupling Coupling Reaction (Isobutyl chloroformate, TEA) start->coupling protected_dipeptide Boc-Anserine-d4 coupling->protected_dipeptide purification1 Silica Gel Chromatography protected_dipeptide->purification1 purified_protected Purified Boc-Anserine-d4 purification1->purified_protected deprotection Deprotection (HCl) purified_protected->deprotection crude_product Crude this compound deprotection->crude_product purification2 Ion-Exchange Resin crude_product->purification2 final_product This compound purification2->final_product

Caption: Synthesis workflow for this compound.

Application as an Internal Standard in LC-MS/MS

This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of anserine in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatography, and ionization.

Experimental Protocol: Quantification of Anserine using this compound Internal Standard

This protocol outlines a general procedure for the analysis of anserine in plasma.

Materials:

  • Plasma samples

  • This compound (internal standard)

  • Anserine (for calibration curve)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Centrifuge tubes and vials

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

    • Add a known amount of this compound solution (the internal standard).

    • Add a protein precipitating agent, such as acetonitrile (typically 3-4 volumes of the plasma).

    • Vortex the mixture thoroughly for about 30 seconds.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or an LC-MS vial.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 5% ACN in water with 0.1% FA).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable column, such as a C18 reversed-phase column.

      • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Tandem Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both anserine and this compound.

        • Anserine: Monitor the transition of m/z 241.1 -> [product ion m/z]

        • This compound: Monitor the transition of m/z 245.1 -> [product ion m/z]

  • Data Analysis:

    • Integrate the peak areas for both the anserine and this compound MRM transitions.

    • Calculate the peak area ratio of anserine to this compound.

    • Generate a calibration curve by plotting the peak area ratios of known concentrations of anserine standards versus their concentrations.

    • Determine the concentration of anserine in the unknown samples by interpolating their peak area

Synthesis of Deuterium-Labeled Anserine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterium-labeled anserine (β-alanyl-3-methyl-L-histidine), a dipeptide of significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of the synthetic pathways. Deuterium-labeled anserine serves as a crucial tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Introduction to Anserine and its Significance

Anserine is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates. It is structurally related to carnosine, differing by the presence of a methyl group on the imidazole ring of the histidine residue. Anserine plays a vital role in pH buffering, antioxidant defense, and metal ion chelation within tissues. Its increased stability against enzymatic degradation compared to carnosine makes it a subject of interest for therapeutic applications. The synthesis of deuterium-labeled anserine allows for precise tracing and quantification in biological systems, aiding in the elucidation of its metabolic fate and physiological functions.

Synthetic Strategy Overview

The synthesis of deuterium-labeled anserine can be strategically approached via a multi-step chemical synthesis. The primary route involves the preparation of deuterated precursors, specifically β-alanine and 3-methyl-L-histidine, followed by their coupling to form the dipeptide backbone. This method allows for the precise placement of deuterium labels.

A plausible synthetic workflow is outlined below:

G cluster_0 Precursor Synthesis cluster_1 Peptide Coupling cluster_2 Final Product Deuterated_Beta_Alanine Deuterated β-Alanine Protected_Deuterated_Anserine Protected Deuterated Anserine Deuterated_Beta_Alanine->Protected_Deuterated_Anserine Coupling Reagents Deuterated_3_Methylhistidine Deuterated 3-Methyl-L-histidine Deuterated_3_Methylhistidine->Protected_Deuterated_Anserine Deuterated_Anserine Deuterated Anserine Protected_Deuterated_Anserine->Deuterated_Anserine Deprotection

A high-level overview of the synthetic workflow for deuterium-labeled anserine.

Experimental Protocols

This section details the experimental procedures for the key stages in the synthesis of deuterium-labeled anserine.

Synthesis of Deuterated Precursors

Deuterium can be introduced into the β-alanine molecule at the α and β positions through a catalyzed exchange reaction in a deuterium-rich medium.

Protocol:

  • In a sealed reaction vessel, dissolve L-alanine in D₂O.

  • Add a catalyst, such as aluminum sulfate (AlSO₄) and pyridoxal hydrochloride.

  • Heat the mixture under reflux for 24-48 hours.

  • Monitor the deuterium incorporation by ¹H NMR and mass spectrometry.

  • Upon completion, cool the reaction mixture and purify the deuterated β-alanine by recrystallization or ion-exchange chromatography.

3-Methyl-L-histidine can be synthesized from L-histidine, followed by deuteration. Alternatively, L-histidine can be deuterated first, followed by methylation.

Protocol for Deuteration of L-histidine:

  • Dissolve L-histidine in D₂O containing a catalytic amount of a suitable base (e.g., NaOD).

  • Heat the solution in a sealed vessel at a temperature ranging from 80°C to 190°C, depending on the desired degree and position of deuteration. Heating at higher temperatures can lead to deuteration at the C2 and C5 positions of the imidazole ring.[1]

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • After the desired level of deuteration is achieved, cool the solution and neutralize it with DCl in D₂O.

  • Lyophilize the sample to obtain the deuterated L-histidine.

Protocol for N-methylation:

  • The methylation of the imidazole ring can be achieved using a methylating agent such as methyl iodide in the presence of a base.[2]

  • The specific synthesis of 3-methylhistidine (N(τ)-methyl-L-histidine) requires regioselective methylation, which can be a complex procedure involving protecting groups to ensure methylation at the correct nitrogen of the imidazole ring.

Peptide Coupling

The formation of the peptide bond between the deuterated β-alanine and 3-methyl-L-histidine is a critical step. Standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods can be employed.

Protocol for Solution-Phase Coupling:

  • Protect the amino group of deuterated β-alanine (e.g., with a Boc or Fmoc group).

  • Protect the carboxylic acid group of deuterated 3-methyl-L-histidine (e.g., as a methyl or benzyl ester).

  • In an appropriate anhydrous solvent (e.g., DMF or DCM), combine the protected deuterated β-alanine and the protected deuterated 3-methyl-L-histidine.

  • Add a coupling agent (e.g., HBTU, HATU, or DCC) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature for several hours until completion, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up to remove the coupling reagents and byproducts.

  • Purify the protected dipeptide by flash column chromatography.

Deprotection

The final step is the removal of the protecting groups to yield the free deuterium-labeled anserine.

Protocol:

  • Dissolve the protected deuterated anserine in a suitable solvent.

  • For Boc deprotection, use an acidic solution such as trifluoroacetic acid (TFA) in dichloromethane.

  • For Fmoc deprotection, use a solution of piperidine in DMF.

  • For ester deprotection, saponification with a base like LiOH or NaOH, or hydrogenolysis for benzyl esters, can be used.

  • After the deprotection is complete (monitored by TLC or LC-MS), remove the reagents and solvent under reduced pressure.

  • The crude product is then purified.

Purification and Characterization

Purification

The final deuterium-labeled anserine product is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3][4][5]

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase A: Water with 0.1% TFA or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from low to high percentage of mobile phase B.

  • Detection: UV absorbance at 210-220 nm.

Fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a solid.

Characterization

The identity, purity, and isotopic enrichment of the synthesized deuterium-labeled anserine are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • ¹H NMR: To confirm the structure and determine the positions and extent of deuteration by observing the disappearance or reduction of proton signals.

  • ²H NMR: To directly observe the deuterium signals and confirm their positions.[6]

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the deuterated anserine and to determine the isotopic distribution and calculate the average deuterium incorporation.[7][8]

Quantitative Data Summary

The following tables summarize expected quantitative data for the synthesis of deuterium-labeled anserine based on literature values for similar reactions.

Table 1: Deuteration of Precursors

PrecursorDeuteration MethodTypical Isotopic Enrichment (%)Reference
β-AlanineCatalytic exchange in D₂O86-97%[9]
L-HistidineBase-catalyzed exchange in D₂O>95% (at specific positions)[1]

Table 2: Peptide Coupling and Final Product

Reaction StepMethodTypical Yield (%)Notes
Peptide CouplingSolution-phase with HBTU/DIPEA70-90%Dependent on purity of starting materials and reaction conditions.
DeprotectionAcid/Base treatment>90%Generally high-yielding.
Overall YieldMulti-step synthesis30-60%Highly dependent on the efficiency of each step.

Visualization of Anserine Biosynthesis

For context, the biological synthesis of anserine involves the methylation of carnosine, which is synthesized from β-alanine and L-histidine.

G Beta_Alanine β-Alanine Carnosine Carnosine Beta_Alanine->Carnosine Carnosine Synthase L_Histidine L-Histidine L_Histidine->Carnosine Anserine Anserine Carnosine->Anserine Carnosine N-methyltransferase SAM S-Adenosyl methionine (SAM) SAM->Anserine SAH S-Adenosyl homocysteine (SAH) SAM->SAH Methyl group donation

The biosynthetic pathway of anserine from its precursor amino acids.

This technical guide provides a foundational framework for the synthesis of deuterium-labeled anserine. Researchers should adapt and optimize these protocols based on their specific labeling requirements and available laboratory resources. The successful synthesis of high-purity, accurately labeled anserine will undoubtedly facilitate further advancements in understanding its biological roles and therapeutic potential.

References

Anserine-d4: A Technical Guide to its Molecular Properties and Application as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Anserine-d4, a deuterated stable isotope-labeled compound. It details its molecular weight, chemical formula, and isotopic purity. Furthermore, it presents a comparative analysis with its unlabeled analog, Anserine. This document also outlines a detailed experimental protocol for the application of this compound as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical technique in drug development and clinical research.

Core Molecular Data

This compound is the deuterium-labeled form of Anserine, a naturally occurring dipeptide found in the skeletal muscle and brain of vertebrates.[1] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, allows for its use as an ideal internal standard in mass spectrometry-based quantification.[1][2]

Quantitative Data Summary

The key molecular properties of this compound and its unlabeled counterpart are summarized in the table below for direct comparison.

PropertyThis compoundAnserine (unlabeled)
Molecular Formula C₁₀H₁₂D₄N₄O₃[3]C₁₀H₁₆N₄O₃[4]
Molecular Weight 244.28 g/mol [5]240.26 g/mol [4]
CAS Number 1201658-81-2[3][6]584-85-0[4][5]
Isotopic Purity Typically >98.0 atom% DNot Applicable

Application in Quantitative Analysis

This compound is widely utilized as an internal standard in analytical chemistry, particularly for precise quantification in LC-MS/MS and GC-MS systems.[5] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte of interest.[2] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[2]

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of Anserine in a biological matrix (e.g., plasma, tissue homogenate).

1. Preparation of Stock and Working Solutions:

  • This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.

  • This compound IS Working Solution: Dilute the stock solution to a working concentration appropriate for the expected analyte concentration range in the samples. This concentration should be consistent across all samples, calibration standards, and quality controls.[2]

  • Analyte (Anserine) Stock Solution: Prepare a stock solution of unlabeled Anserine at 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with known concentrations of unlabeled Anserine.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation:

  • Thaw biological samples, calibration standards, and QC samples.

  • To a fixed volume of each sample (e.g., 100 µL), add a precise volume of the this compound IS working solution. This step should be performed at the earliest stage of sample preparation to account for any analyte loss during subsequent steps.[2]

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile, methanol with zinc sulfate).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or plate for analysis.

  • The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

  • Chromatography: Separate the analyte and internal standard using a suitable liquid chromatography method. Due to their similar physicochemical properties, Anserine and this compound should co-elute.[1]

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for both Anserine and this compound.

    • The mass difference of four atomic mass units allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

4. Data Analysis:

  • Integrate the peak areas for both the analyte (Anserine) and the internal standard (this compound) for each sample, calibrator, and QC.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of Anserine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logic Diagrams

The following diagrams illustrate the key concepts and workflows described in this guide.

G Workflow for Quantitative Analysis using this compound as an Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample IS_spike Spike with this compound Internal Standard Sample->IS_spike Calibrators Calibration Standards Calibrators->IS_spike QC Quality Controls QC->IS_spike Extraction Protein Precipitation & Extraction IS_spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve from Calibrators Quant Quantify Analyte Concentration Ratio->Quant from Samples Curve->Quant

Workflow for Quantitative Analysis using this compound as an Internal Standard

G Principle of Isotope Dilution Mass Spectrometry Analyte Analyte (Anserine) Sample_Prep Sample Preparation (e.g., Extraction, Cleanup) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep MS_Analysis LC-MS/MS Analysis (Ionization & Detection) Sample_Prep->MS_Analysis Both affected equally by loss and matrix effects Ratio Constant Ratio of Analyte Signal to IS Signal MS_Analysis->Ratio Mass difference allows distinction Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Principle of Isotope Dilution Mass Spectrometry

References

Anserine-d4: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anserine-d4 , a deuterated analog of the naturally occurring dipeptide anserine, serves as a critical internal standard for precise quantification in mass spectrometry-based analytical methods. Its identical chemical properties and distinct mass shift from the endogenous analyte make it an indispensable tool for researchers in pharmacokinetics, metabolomics, and food science. This in-depth guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of this compound, tailored for scientists and professionals in drug development.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers who provide isotopically labeled compounds for research purposes. The table below summarizes the offerings from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityNotes
LGC Standards L-Anserine-d4 (N-b-alanyl-d4)1201658-81-2C₁₀H₁₂D₄N₄O₃244.28Not specifiedCertificate of Analysis available.[1][2]
Toronto Research Chemicals (TRC) L-Anserine-d41201658-81-2C₁₀H₁₂D₄N₄O₃244.28Not specifiedComplete analytical data package provided.[3][4]
Santa Cruz Biotechnology, Inc. Not explicitly listed, but they offer a range of analytical standards and may provide custom synthesis.----A Certificate of Analysis is typically available for their standards.[5][6][7][8]
Clearsynth L-Anserine-d4 (N-beta-alanyl-d4)1201658-81-2C₁₀H₁₂D₄N₄O₃244.28Not specifiedAccompanied by a Certificate of Analysis.
C/D/N Isotopes Inc. L-Anserine-d4 (N-β-alanyl-d4)1201658-81-2C₁₀H₁₂D₄N₄O₃244.29≥98 atom % D-
MedchemExpress This compound1201658-81-2C₁₀H₁₂D₄N₄O₃244.28Not specified-
WITEGA Laboratorien L-Anserine-D41201658-81-2C₁₀H₁₂D₄N₄O₃Not specifiedNot specifiedHigh-quality reference standard.

Physicochemical Properties and Storage

  • Chemical Name: (2S)-2-[(3-aminopropanoyl)amino]-3-(3-methyl-1H-imidazol-4-yl)propanoic acid-d4

  • Appearance: Typically a white to off-white solid.

  • Solubility: Soluble in water.

  • Storage: Store at room temperature or as recommended by the supplier, protected from moisture.

Synthesis of this compound

A common synthetic route for this compound involves the coupling of N-Boc-β-alanine-d4 with 1-methyl-L-histidine, followed by the deprotection of the Boc group.[9]

Synthesis_of_Anserine_d4 cluster_reactants Starting Materials cluster_reaction1 Coupling Reaction cluster_intermediate Intermediate cluster_reaction2 Deprotection cluster_product Final Product N-Boc-beta-alanine-d4 N-Boc-beta-alanine-d4 Coupling Coupling N-Boc-beta-alanine-d4->Coupling 1-methyl-L-histidine 1-methyl-L-histidine 1-methyl-L-histidine->Coupling Boc-protected dipeptide Boc-protected dipeptide Coupling->Boc-protected dipeptide Isobutyl chloroformate Boc Deprotection Boc Deprotection Boc-protected dipeptide->Boc Deprotection This compound This compound Boc Deprotection->this compound Hydrochloric acid

A simplified workflow for the synthesis of this compound.

Experimental Protocols: Quantification of Anserine in Biological Matrices

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the accurate quantification of anserine in various biological samples such as plasma, urine, and muscle tissue.

I. Quantification of Anserine in Human Plasma using LC-MS/MS

This protocol is adapted from a study on the pharmacokinetics of anserine.[10][11]

1. Sample Preparation:

  • To 100 µL of plasma, add a known concentration of this compound solution (internal standard).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Parameters:

ParameterValue
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of anserine and this compound
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Anserine: m/z 241.1 → 109.1; this compound: m/z 245.1 → 113.1
II. Quantification of Anserine in Meat Samples using LC-MS/MS

This protocol is based on a method for the analysis of imidazole dipeptides in meat.[12]

1. Sample Preparation:

  • Homogenize 1 g of meat sample in 5 mL of 0.1 M perchloric acid.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and add a known amount of this compound.

  • Filter the extract through a 0.22 µm syringe filter.

  • Inject the filtered extract into the LC-MS/MS system.

2. LC-MS/MS Parameters:

ParameterValue
LC Column Mixed-mode column (e.g., Imtakt Scherzo SM-C18)
Mobile Phase A 20 mM Ammonium formate in water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Optimized for the separation of carnosine, anserine, and balenine
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Anserine: m/z 241 → 126; this compound: m/z 245 → 130 (example)

Application in Drug Development and Research

The primary application of this compound in drug development is in pharmacokinetic (PK) studies of anserine or related compounds. By providing a reliable internal standard, it enables the accurate determination of drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetic_Study_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Administer Anserine Administer Anserine Collect Blood Samples Collect Blood Samples Administer Anserine->Collect Blood Samples Time course Plasma Separation Plasma Separation Collect Blood Samples->Plasma Separation Add this compound (IS) Add this compound (IS) Plasma Separation->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Extraction & Concentration Extraction & Concentration Protein Precipitation->Extraction & Concentration LC-MS/MS Analysis LC-MS/MS Analysis Extraction & Concentration->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Ratio of Anserine/Anserine-d4 Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic Modeling Concentration vs. Time Data

Workflow of a pharmacokinetic study utilizing this compound.

Conclusion

This compound is a vital tool for researchers and drug development professionals requiring accurate and precise quantification of anserine in biological matrices. Its commercial availability from reputable suppliers, coupled with well-established analytical methodologies, facilitates its integration into a wide range of research applications. The use of this compound as an internal standard is crucial for generating reliable data in pharmacokinetic studies, metabolomics research, and quality control of food products.

References

Anserine-d4: A Technical Guide to Isotopic Purity and Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Anserine-d4. This document is intended to be a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, a tracer in metabolic research, or in other applications where a precise understanding of its isotopic composition is critical.

Quantitative Data Summary

The isotopic purity of this compound is a critical parameter for ensuring the accuracy and reliability of experimental results. This value, often expressed as "atom percent deuterium," reflects the degree of deuterium incorporation in the molecule. The following table summarizes publicly available data from commercial suppliers. It is important to note that "labeling efficiency" in the context of a synthesized stable isotope-labeled compound like this compound is effectively represented by its isotopic purity.

SupplierProduct NameIsotopic Purity (atom % D)Chemical Purity
MedchemExpressThis compoundNot explicitly stated99.38%[1]
LGC StandardsL-Anserine-d4 (N-beta-alanyl-d4)98 atom % Dmin 98%

Note: Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for the most accurate and detailed information.

Experimental Protocols

The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Synthesis of this compound

A common synthetic route for this compound involves the coupling of N-Boc-β-alanine-d4 with 1-methyl-L-histidine, followed by deprotection.

Materials:

  • N-Boc-β-alanine-d4

  • 1-methyl-L-histidine

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Coupling Reaction:

    • Dissolve 1-methyl-L-histidine in a mixture of THF and water.

    • Cool the solution to -15°C.

    • Add NMM, followed by a solution of isobutyl chloroformate in anhydrous THF, maintaining the temperature at -15°C.

    • Stir the reaction mixture for 15 minutes.

    • In a separate flask, dissolve N-Boc-β-alanine-d4 and NMM in a mixture of THF and water, and cool to -15°C.

    • Add the N-Boc-β-alanine-d4 solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Remove the THF by evaporation under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to 2 with 1 M HCl.

    • Wash the aqueous layer with ethyl acetate.

    • Adjust the pH of the aqueous layer to 8 with saturated sodium bicarbonate solution.

    • Extract the product with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Anserine-d4.

  • Deprotection:

    • Dissolve the Boc-Anserine-d4 in a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting this compound hydrochloride salt by recrystallization or chromatography.

Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry is a powerful technique for determining the distribution of isotopologues in a sample.[2] By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

General Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the full scan mass spectrum in the appropriate mass range for this compound (unlabeled MW: 240.26 g/mol ).

  • Data Analysis:

    • Identify the molecular ion peak for the unlabeled Anserine (d0) and the deuterated isotopologues (d1, d2, d3, d4).

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is determined by the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Confirmation of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and can provide an independent measure of isotopic enrichment.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Analysis:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: The absence or significant reduction in the intensity of the proton signals corresponding to the positions where deuterium has been incorporated confirms the location of the labels. For this compound (N-beta-alanyl-d4), the signals for the protons on the β-alanine moiety should be absent or greatly diminished.

²H NMR Analysis:

  • Sample Preparation: Dissolve the sample in a protonated solvent.

  • Data Acquisition: Acquire the ²H NMR spectrum.

  • Data Analysis: The presence of signals in the ²H spectrum at the chemical shifts corresponding to the labeled positions confirms the presence and location of the deuterium atoms. The integral of these signals can be used to quantify the deuterium enrichment.

Signaling Pathways and Experimental Workflows

Biosynthesis of Anserine

Anserine is synthesized in vivo from its precursor, carnosine, through a methylation reaction catalyzed by the enzyme carnosine N-methyltransferase.[4][5] This pathway is particularly active in the skeletal muscle and brain of many vertebrates.[4]

Anserine_Biosynthesis Beta_Alanine β-Alanine invis1 Beta_Alanine->invis1 L_Histidine L-Histidine L_Histidine->invis1 Carnosine Carnosine Anserine Anserine Carnosine->Anserine Carnosine N-methyltransferase SAM S-adenosyl- methionine (SAM) invis2 SAM->invis2 SAH S-adenosyl- homocysteine (SAH) invis1->Carnosine Carnosine Synthase invis2->Carnosine invis2->SAH

Caption: Biosynthesis pathway of Anserine from β-Alanine and L-Histidine.

Analytical Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the analysis of this compound to determine its isotopic purity.

Analytical_Workflow Sample This compound Sample MS_Prep Sample Preparation for Mass Spectrometry Sample->MS_Prep NMR_Prep Sample Preparation for NMR Spectroscopy Sample->NMR_Prep HRMS High-Resolution Mass Spectrometry (HR-MS) MS_Prep->HRMS NMR NMR Spectroscopy (¹H and ²H) NMR_Prep->NMR MS_Data Mass Spectrum (Isotopologue Distribution) HRMS->MS_Data NMR_Data NMR Spectra (Signal Intensities) NMR->NMR_Data Analysis Data Analysis and Isotopic Purity Calculation MS_Data->Analysis NMR_Data->Analysis Report Certificate of Analysis Analysis->Report

References

The Role of Deuterated Standards in Quantitative Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmaceutical development, clinical research, and bioanalysis, the demand for analytical accuracy and precision is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for its high sensitivity and selectivity.[1] However, quantitative accuracy can be compromised by several factors, including sample loss during preparation, instrumental drift, and matrix effects.[2][3] To overcome these challenges, the technique of isotope dilution mass spectrometry (IDMS), employing stable isotope-labeled internal standards (SIL-IS), has been established as the gold standard.[4][5]

This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated internal standards—the most common type of SIL-IS—in quantitative mass spectrometry.

Core Principles: The Foundation of Isotope Dilution

The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte to every sample, calibrator, and quality control (QC) sample before processing.[6][7] This labeled compound, or internal standard (IS), is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[3][4]

Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are widely used due to the abundance of hydrogen in organic molecules and the relative ease of synthesis.[8][9] Because the deuterated standard has virtually identical physicochemical properties to the analyte, it behaves the same way during sample extraction, chromatography, and ionization.[8][10] The mass spectrometer can distinguish between the analyte and the deuterated IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal response to the IS's signal response, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.[11]

cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Analytical Workflow cluster_data Data Analysis Analyte Analyte (Unknown Amount, nA) Spike Spike Sample with IS Analyte->Spike IS Deuterated Standard (Known Amount, nIS) IS->Spike Mix Equilibrate & Mix Spike->Mix Extract Sample Preparation (Extraction, Cleanup) Mix->Extract Analyze LC-MS Analysis Extract->Analyze Ratio Measure Peak Area Ratio (Analyte / IS) Analyze->Ratio Calculate Calculate Analyte Amount (nA) Ratio->Calculate Result Result Calculate->Result Accurate Concentration cluster_0 Without Deuterated Standard cluster_1 With Co-eluting Deuterated Standard A Analyte Signal B Matrix Interference (Ion Suppression) A->B co-elutes with C Inaccurate Result (Signal Suppressed) B->C leads to D Analyte Signal Deuterated IS Signal E Matrix Interference (Suppresses Both Equally) D->E co-elute with F Accurate Result (Ratio is Unchanged) E->F leads to Sample Sample Aliquot (Calibrator, QC, Unknown) IS_Spike Add Deuterated IS (Known Amount) Sample->IS_Spike Vortex1 Vortex to Mix IS_Spike->Vortex1 Precipitate Add Precipitation Solvent (e.g., Acetonitrile) Vortex1->Precipitate Vortex2 Vortex Vigorously Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze Inject into LC-MS/MS System Transfer->Analyze

References

An In-depth Technical Guide to the Structural and Analytical Differences Between Anserine and Anserine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the skeletal muscle and brain of vertebrates[1][2]. It is a methylated derivative of carnosine and shares many of its biological activities, including pH buffering, antioxidant properties, and metal ion chelation[3]. Due to its methylation, anserine exhibits greater stability against degradation by the enzyme serum carnosinase compared to carnosine, making it a subject of interest in pharmacokinetic and therapeutic research[3][4].

For accurate quantification in biological matrices, stable isotope-labeled internal standards are indispensable. Anserine-d4 is the deuterated analog of anserine, designed specifically for this purpose in mass spectrometry-based analytical methods[5][6]. This guide provides a detailed examination of the core structural differences between anserine and this compound, the resulting quantitative distinctions, and the experimental protocols for its synthesis and application.

Core Structural Differences

The fundamental difference between anserine and this compound lies in the isotopic substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D). In this compound, four specific hydrogen atoms on the β-alanine moiety of the molecule are replaced with deuterium atoms[7][8][9]. This substitution is targeted and does not occur on the 3-methyl-L-histidine portion of the dipeptide.

The molecular structures are as follows:

  • Anserine : Composed of a β-alanine unit linked to a 3-methyl-L-histidine unit[2].

  • This compound : Composed of a deuterated β-alanine unit ([2,2,3,3-²H₄]-β-alanine) linked to a 3-methyl-L-histidine unit[8].

This isotopic labeling makes this compound chemically identical to anserine in terms of reactivity and chromatographic behavior under typical LC conditions, but physically distinguishable by its increased mass.

Caption: Chemical structures of Anserine and its deuterated analog, this compound.

Quantitative Data Comparison

The isotopic substitution of four hydrogen atoms with deuterium results in a predictable and significant mass shift, which is the basis for its use as an internal standard in mass spectrometry. The key quantitative differences are summarized below.

PropertyAnserineThis compoundData Reference
Molecular Formula C₁₀H₁₆N₄O₃C₁₀H₁₂D₄N₄O₃[2][9]
Molecular Weight 240.26 g/mol 244.28 g/mol [2][9]
Mass Difference -+4.02 Da
Primary Use Analyte of interest in biological systemsInternal standard for quantitative analysis[5][6]

Experimental Protocols

Synthesis of this compound

A widely cited method for the synthesis of this compound involves a two-step procedure starting from commercially available deuterated β-alanine[7][8][10].

Methodology:

  • Boc Protection: The synthesis begins with the protection of the amino group of deuterated β-alanine ([2,2,3,3-²H₄]-β-alanine). This is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in a solution of dioxane and deuterium oxide (D₂O) with potassium carbonate (K₂CO₃) at 0°C to yield N-Boc-β-alanine-d4[8].

  • Peptide Coupling: The protected N-Boc-β-alanine-d4 is then coupled with 1-methyl-L-histidine. This peptide bond formation is facilitated by a coupling agent, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine[8].

  • Deprotection: The final step is the removal of the Boc protecting group from the dipeptide. This is accomplished by treating the Boc-protected this compound with a strong acid, typically hydrochloric acid (HCl), to yield the final product, this compound, as a hydrochloride salt[7][8]. The overall yield for this process has been reported at approximately 69%[7][8].

Caption: Synthetic workflow for the preparation of this compound.

Application in Quantitative Analysis (LC-MS/MS)

This compound is predominantly used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of anserine in complex biological samples like plasma, urine, and tissue homogenates[3][10].

Methodology:

  • Sample Preparation: A known quantity of this compound (internal standard) is spiked into the biological sample (e.g., plasma) containing an unknown quantity of Anserine (analyte). Both are then extracted from the matrix, often through protein precipitation with an organic solvent like acetonitrile, followed by centrifugation[11].

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. A column, such as a UHPLC BEH AMIDE column, is used to chromatographically separate the dipeptides from other matrix components[11]. Due to their identical chemical properties, Anserine and this compound co-elute, meaning they have the same retention time[11].

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

    • Anserine: Precursor ion (m/z) 241.1 -> Product ions (e.g., m/z 109.1, 224.1)[12].

    • This compound: Precursor ion (m/z) 245.1 -> Product ions (shifted by +4 Da).

  • Quantification: The concentration of anserine in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of anserine and a fixed concentration of this compound. This method effectively corrects for variations in sample preparation, injection volume, and matrix-induced ion suppression[10].

Caption: Isotope dilution LC-MS/MS workflow using this compound for quantification.

Conclusion

The structural distinction between Anserine and its deuterated isotopologue, this compound, is the precise replacement of four hydrogen atoms with deuterium on the β-alanine backbone. This subtle modification induces a significant and predictable mass shift without altering the compound's chemical behavior. This property makes this compound an ideal internal standard, enabling researchers and drug development professionals to perform highly accurate and reproducible quantification of anserine in complex biological matrices, a critical requirement for pharmacokinetic studies and clinical biomarker validation.

References

L-Anserine-d4 (N-beta-alanyl-d4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1201658-81-2

This guide provides an in-depth overview of L-Anserine-d4 (N-beta-alanyl-d4), a deuterated isotopologue of L-Anserine. It is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in their studies. L-Anserine-d4 is primarily employed as an internal standard for the precise quantification of L-Anserine in biological matrices using mass spectrometry-based techniques.

Core Physicochemical Data

PropertyValueReference
CAS Number 1201658-81-2[1][2]
Molecular Formula C₁₀H₁₂D₄N₄O₃[1]
Molecular Weight 244.29 g/mol [2]
Appearance White to Off-White Solid
Storage Conditions -20°C, Inert atmosphere
Solubility Aqueous Base (Slightly), Water (Slightly)
Unlabeled CAS No. 584-85-0[2]

Application in Quantitative Analysis

L-Anserine-d4 is a valuable tool in pharmacokinetic and metabolic studies of L-Anserine. Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatographic separation, and mass spectrometric detection. This co-elution and similar ionization efficiency allow for the correction of analytical variability, leading to highly accurate and precise quantification.[3][4]

A key application is in the development and validation of sensitive LC-MS/MS assays for the quantification of anserine in human plasma and urine. Such assays are crucial for evaluating the bioavailability and stability of anserine, a dipeptide with antioxidant and anti-inflammatory properties.[5][6]

Experimental Protocols

The following is a representative experimental protocol for the quantification of anserine in human plasma and urine using an LC-MS/MS method, where L-Anserine-d4 would serve as an ideal internal standard. This protocol is based on the methods described by Everaert et al., 2019.[7]

Sample Preparation (Plasma)
  • To 100 µL of plasma, add a fixed concentration of L-Anserine-d4 solution (internal standard).

  • Perform protein precipitation by adding 400 µL of ice-cold methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation (Urine)
  • Thaw urine samples at room temperature and vortex.

  • Centrifuge at 13,000 rpm for 10 minutes to remove particulate matter.

  • Dilute the supernatant 1:10 with ultrapure water.

  • Add a fixed concentration of L-Anserine-d4 solution (internal standard) to the diluted sample.

  • Inject an aliquot of the final solution into the LC-MS/MS system.[7]

LC-MS/MS Conditions
  • Chromatographic Separation:

    • Column: Phenomenex Synergi 4 µm Polar-RP 80Å (2 mm x 150 mm) with a guard column.[7]

    • Mobile Phase A: Water with 0.08% Nonafluoropentanoic acid (NFPA).[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Flow Rate: 200 µL/min.[7]

    • Gradient Elution: A multi-step gradient is employed to achieve optimal separation.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both L-Anserine and L-Anserine-d4 are monitored. For anserine, a precursor ion of m/z 241.13 and fragment ions of m/z 109.08 and 126.10 are typically monitored.[8] The precursor ion for L-Anserine-d4 would be m/z 245.15.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize pharmacokinetic data from a study where healthy volunteers ingested different doses of anserine. An LC-MS/MS method, for which L-Anserine-d4 is an appropriate internal standard, was used for quantification.

Table 1: Plasma Anserine Pharmacokinetics [5]

Ingested Dose (mg/kg BW)CMAX (µM)
40.54
101.10
203.12

Table 2: Urinary Anserine Excretion [5]

Ingested Dose (mg/kg BW)CMAX (mg/mg creatinine)
40.09
100.41
200.72

Visualizations

Anserine Metabolism Pathway

The following diagram illustrates the biosynthesis and degradation of L-Anserine.

Anserine_Metabolism beta_Alanine β-Alanine Carnosine_Synthetase Carnosine Synthetase beta_Alanine->Carnosine_Synthetase L_Histidine L-Histidine L_Histidine->Carnosine_Synthetase Carnosine Carnosine CARNMT1 Carnosine N-methyltransferase Carnosine->CARNMT1 SAM S-Adenosyl- methionine (SAM) SAM->CARNMT1 SAH S-Adenosyl- homocysteine (SAH) Anserine L-Anserine Carnosinase Carnosinase (Anserinase) Anserine->Carnosinase Methylhistidine 3-Methyl-L-histidine Carnosine_Synthetase->Carnosine CARNMT1->SAH CARNMT1->Anserine Carnosinase->beta_Alanine Carnosinase->Methylhistidine

Biosynthesis and degradation pathway of L-Anserine.
LC-MS/MS Workflow with Internal Standard

This diagram outlines a typical workflow for quantitative analysis using a stable isotope-labeled internal standard like L-Anserine-d4.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with L-Anserine-d4 (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Typical workflow for LC-MS/MS using an internal standard.

References

Anserine-d4: A Technical Guide to Storage and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the recommended storage and stability conditions for Anserine-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses.

This compound, a stable isotope-labeled form of the naturally occurring dipeptide anserine, serves as an indispensable tool in pharmacokinetic studies, metabolomics research, and clinical diagnostics. Its structural similarity and distinct mass shift relative to the endogenous analyte allow for precise and accurate measurement. Maintaining the chemical and isotopic purity of this compound through appropriate storage and handling is critical for generating reliable and reproducible experimental data.

Recommended Storage and Handling Protocols

Proper storage of this compound is essential to prevent degradation and ensure its long-term stability. The primary recommendations from suppliers are summarized below. Adherence to these guidelines will help preserve the integrity of the compound for its intended use.

Short-Term and Long-Term Storage

The consensus among suppliers points to refrigerated or frozen conditions for optimal stability. While shipping may occur at ambient temperatures for short durations, immediate and proper storage upon receipt is crucial.

Key Recommendations:

  • Refrigeration: For routine use, storage in a refrigerator at 2-8°C is recommended.[1]

  • Freezing: For long-term storage, -20°C is advisable. One supplier specifies stability for at least one month at this temperature.[2]

  • Container Integrity: Always store this compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[3]

  • Inert Atmosphere: While not explicitly stated for this compound, storing sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

Environmental Factors

Exposure to adverse environmental conditions can compromise the stability of this compound.

  • Moisture: Store in a dry area to prevent hydrolysis.[3]

  • Light: While specific data on photosensitivity is not available, it is good laboratory practice to protect chemical standards from direct light.

  • Ventilation: Store in a well-ventilated place.[2][3]

Stability Profile

This compound is considered stable under the recommended storage conditions.[2] However, like many biochemicals, it can be susceptible to degradation under improper conditions.

Incompatible Materials:

  • Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can lead to chemical degradation.[2]

At present, detailed experimental studies on the specific degradation pathways and products of this compound are not extensively published. Researchers should rely on the general chemical properties of dipeptides and the guidance provided by the supplier's safety data sheet (SDS).

Summary of Storage Conditions

For quick reference, the following table summarizes the key storage parameters for this compound based on available supplier information.

ParameterRecommended ConditionSource
Long-Term Storage -20°C[2]
Short-Term Storage 2-8°C (Refrigerator)[1]
Shipping Ambient temperature (for up to 2 weeks)[2]
Container Original, tightly sealed container[3]
Environment Cool, dry, well-ventilated area[3]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[2]

Experimental Workflow for Handling this compound

The following diagram illustrates a logical workflow for the proper handling and use of this compound in a research setting, from receipt to experimental use.

AnserineD4_Workflow cluster_receipt Receiving and Initial Storage cluster_preparation Preparation for Use cluster_use Experimental Use and Storage of Solutions Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Log Log Compound in Inventory Inspect->Log Store_Initial Store at Recommended Temperature (-20°C for Long-Term or 2-8°C for Short-Term) Log->Store_Initial Equilibrate Equilibrate to Room Temperature Store_Initial->Equilibrate Retrieve from Storage Weigh Weigh Required Amount Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Vortex Vortex/Sonicate to Ensure Complete Dissolution Dissolve->Vortex Use Use in Assay (e.g., as Internal Standard) Vortex->Use Store_Stock Store Stock Solution at -20°C or Below Use->Store_Stock Unused Portion Store_Working Store Working Solution (Short-Term, 2-8°C) Store_Stock->Store_Working Prepare Aliquots

This compound Handling and Storage Workflow

This technical guide synthesizes the available information on the storage and stability of this compound. By following these recommendations, researchers can ensure the integrity of this critical reference material, leading to more accurate and reliable experimental outcomes. For detailed, lot-specific information, always refer to the Certificate of Analysis and Safety Data Sheet provided by the supplier.

References

Methodological & Application

Application Note: Quantification of Anserine in Biological Matrices using Anserine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of anserine in biological matrices, such as plasma, urine, and muscle tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Anserine-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Detailed protocols for sample preparation and LC-MS/MS analysis are provided, along with representative data on method performance. This method is suitable for pharmacokinetic studies, food science research, and sports science applications where the quantification of anserine is crucial.

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in high concentrations in the skeletal muscle and brain of various vertebrates.[1] It plays a significant role as a pH buffer, antioxidant, and metal-ion chelator. Due to its potential therapeutic and ergogenic properties, there is a growing interest in accurately quantifying anserine levels in biological samples.

LC-MS/MS has become the preferred analytical technique for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for reliable bioanalysis.[2][3] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any variations in the analytical process.[3]

This application note provides a comprehensive protocol for the quantification of anserine using this compound as an internal standard, offering a reliable tool for researchers, scientists, and drug development professionals.

Anserine Metabolism

Anserine is synthesized in the body through the methylation of carnosine by the enzyme carnosine N-methyltransferase or by the incorporation of β-alanine to 1-methyl-L-histidine. It is degraded by the enzyme carnosinase. Understanding this pathway is essential for interpreting the biological significance of measured anserine concentrations.

Anserine_Metabolism Anserine Metabolic Pathway cluster_synthesis Synthesis cluster_degradation Degradation Carnosine Carnosine Anserine Anserine Carnosine->Anserine Methylation Carnosine_NMT 1-Methyl-L-histidine 1-Methyl-L-histidine 1-Methyl-L-histidine->Anserine β-Alanine addition Anserine_Synthase β-Alanine β-Alanine Anserine_Synthase Anserine Synthase Carnosine_NMT Carnosine N-methyltransferase Anserine_Deg Anserine Degradation_Products β-Alanine + 1-Methyl-L-histidine Anserine_Deg->Degradation_Products Hydrolysis Carnosinase Carnosinase Carnosinase

Figure 1: Simplified metabolic pathway of anserine synthesis and degradation.

Experimental Protocols

Materials and Reagents
  • Anserine hydrochloride (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

Standard Solutions Preparation
  • Anserine Stock Solution (1 mg/mL): Accurately weigh and dissolve anserine hydrochloride in water to prepare a 1 mg/mL stock solution.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the anserine stock solution with water to create calibration standards.

  • IS Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following protocol is suitable for plasma and urine samples. For tissue samples, homogenization in a suitable buffer is required prior to protein precipitation.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, urine, or tissue homogenate).

  • Add 10 µL of the this compound IS working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Experimental_Workflow LC-MS/MS Experimental Workflow for Anserine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (100 µL) Add_IS Add this compound IS (10 µL of 100 ng/mL) Sample->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Precipitate Add Acetonitrile (300 µL) Vortex1->Precipitate Vortex2 Vortex (1 min) Precipitate->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Figure 2: Step-by-step experimental workflow for anserine quantification.

LC-MS/MS Parameters
ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to achieve separation from matrix components. Example: Start at 5% B, ramp to 95% B, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Anserine: m/z 241.1 → 109.2 (Quantifier), 241.1 → 126.1 (Qualifier) This compound: m/z 245.1 → 113.2 (Quantifier), 245.1 → 130.1 (Qualifier) (Predicted, requires optimization)
Collision Energy Optimize for each transition
Dwell Time 100 ms

Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS method for anserine analysis. This data is provided as an example and may vary depending on the specific instrumentation and matrix used.

Table 1: Calibration Curve and Linearity
AnalyteMatrixCalibration Range (ng/mL)
AnserinePlasma10 - 5000>0.995
AnserineUrine50 - 10000>0.995
Table 2: Precision and Accuracy (Intra- and Inter-day)
MatrixSpiked Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Plasma30< 1090 - 110< 1585 - 115
300< 1090 - 110< 1585 - 115
3000< 1090 - 110< 1585 - 115
Urine150< 1090 - 110< 1585 - 115
1500< 1090 - 110< 1585 - 115
7500< 1090 - 110< 1585 - 115
Table 3: Recovery and Matrix Effect
MatrixAnalyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Plasma30> 8590 - 110
3000> 8590 - 110
Urine150> 9095 - 105
7500> 9095 - 105

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, sensitive, and accurate means for the quantification of anserine in various biological matrices. The detailed protocols and representative data serve as a valuable resource for researchers in the fields of pharmacology, nutrition, and sports science. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data in bioanalytical studies.

References

Application Note: Quantitative Analysis of Anserine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and sensitive method for the quantification of anserine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Anserine-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Principle

The method is based on the principle of stable isotope dilution mass spectrometry. Plasma samples are first deproteinized to remove large macromolecules that can interfere with the analysis. This compound, a deuterated form of anserine, is added to all samples, calibrators, and quality controls (QCs) at a constant concentration to serve as the internal standard (IS).

Following protein removal, the supernatant is injected into an LC-MS/MS system. The chromatographic step separates anserine from other endogenous plasma components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both anserine and this compound are monitored. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard, which is then plotted against the nominal concentration of the prepared calibration standards to generate a calibration curve.

Experimental Protocols

2.1 Materials and Reagents

  • Anserine (≥99% purity)

  • This compound (≥98% purity, ≥99% isotopic purity)

  • LC-MS grade Water

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • Formic Acid (FA, >99%)

  • Sulfosalicylic acid (optional, for protein precipitation)[1]

  • Human Plasma (K2EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Calibrated pipettes

2.2 Preparation of Stock and Working Solutions

  • Anserine Stock Solution (1 mg/mL): Accurately weigh and dissolve anserine in LC-MS grade water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • Anserine Working Solutions: Prepare serial dilutions of the anserine stock solution with water to create working solutions for calibration standards and QCs.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 ACN/Water to a final concentration of 100 ng/mL.

2.3 Preparation of Calibration Standards and Quality Controls (QCs)

  • Prepare calibration standards by spiking blank human plasma with the anserine working solutions to achieve a concentration range, for example, of 0.5 to 100.0 µM.[1]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.

2.4 Plasma Sample Preparation (Protein Precipitation)

  • Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma (standard, QC, or sample) into the appropriately labeled tube.

  • Add 10 µL of the IS Working Solution (this compound) to each tube and vortex briefly.

  • Add 150 µL of cold (4°C) acetonitrile to each tube to precipitate plasma proteins.[2]

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following table outlines the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Parameter Condition
LC System UHPLC System
Column Mixed-mode column (e.g., providing normal phase and ion exchange) or HILIC column (e.g., Acquity UPLC BEH Amide)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution, optimized for separation
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Anserine: m/z 241.1 → 126.0[4]This compound: m/z 245.1 → 126.0 (or other optimized fragment)
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms

Data and Method Performance

The following data is based on a validated method for anserine quantification and illustrates the expected performance of this protocol.[1]

Table 1: Calibration Curve and LLOQ

ParameterResult
Linearity Range (in plasma)0.5 - 100.0 µM
Correlation Coefficient (R²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 µM
Equationy = 0.0614x + 0.007

Table 2: Precision and Accuracy of QC Samples

QC LevelConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ QC0.5< 15%< 15%85 - 115%
Low QC1.0< 15%< 15%85 - 115%
High QC10.0< 15%< 15%85 - 115%

Workflow Diagram

The following diagram illustrates the complete workflow for the quantitative analysis of anserine in plasma.

Anserine_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Plasma Sample (50 µL) Spike Spike this compound (IS) Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing LCMS->Data Quantify Quantification (Calibration Curve) Data->Quantify

Caption: Workflow for Anserine Quantification in Plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of anserine in plasma. The use of a stable isotope-labeled internal standard (this compound) is critical for achieving the accuracy and precision required for pharmacokinetic studies and other clinical research applications.[5] The simple protein precipitation protocol allows for efficient sample processing and high throughput.

References

Application Notes & Protocols: Anserine-d4 in Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide with various physiological roles, including antioxidant and anti-inflammatory effects.[1] Understanding its pharmacokinetic (PK) and bioavailability profile is crucial for its development as a therapeutic agent. The use of a stable isotope-labeled internal standard, such as Anserine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[2] These application notes provide detailed protocols and data for the use of this compound in such studies.

Anserine is more resistant to degradation by serum carnosinase compared to its analogue, carnosine, making it a potentially more stable therapeutic agent.[1][3]

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of anserine in humans following oral administration. These data are derived from studies on unlabeled anserine and serve as a reference for studies utilizing this compound.

Table 1: Plasma Pharmacokinetic Parameters of Anserine in Healthy Volunteers [3][4]

Dosage (mg/kg BW)Cmax (µM)Tmax (min)AUC (µmol/L*min)
40.5424 - 3127.35
101.1024 - 3166.74
203.1224 - 31223.57

Table 2: Urinary Excretion of Anserine in Healthy Volunteers [4]

Dosage (mg/kg BW)Cmax (mg/mg creatinine)Total Excretion (% of dose)
40.090.02 - 9.92
100.411.88 - 11.80
200.722.80 - 15.03

Experimental Protocols

Protocol for a Human Pharmacokinetic Study of Oral Anserine

This protocol is adapted from a study on healthy volunteers and is designed to determine the pharmacokinetic profile of anserine.[3][4]

2.1.1. Study Design

A single-dose, dose-escalation, crossover study design is recommended.[5]

  • Subjects: Healthy adult volunteers.

  • Pre-study Preparation: Subjects should refrain from consuming meat and fish for at least 24 hours prior to the study to minimize baseline anserine levels. An overnight fast of at least 8 hours is required before administration.[4]

  • Dosing: Anserine (unlabeled) is administered orally, dissolved in water. Doses of 4, 10, and 20 mg/kg body weight are suggested.[3][4] A washout period of at least one week should be implemented between each dose administration.

  • Sample Collection:

    • Blood: Venous blood samples are collected into pre-cooled EDTA tubes at pre-dose (0 min) and at 20, 40, 60, 80, 120, and 180 minutes post-dose.[4]

    • Urine: Urine samples are collected pre-dose and over intervals of 0-45, 45-90, 90-135, 135-180, and 180-240 minutes post-dose.[4]

2.1.2. Sample Preparation for LC-MS/MS Analysis

  • Plasma:

    • Immediately after collection, centrifuge the EDTA blood tubes at 4°C to separate the plasma.

    • To 100 µL of plasma, add a known concentration of this compound internal standard.

    • Deproteinize the plasma samples by adding sulfosalicylic acid (35%).[4]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Urine:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a specific volume of urine, add a known concentration of this compound internal standard.

    • Dilute the sample with the initial mobile phase as needed.

    • Centrifuge the samples before injection into the LC-MS/MS system.

2.1.3. LC-MS/MS Analysis

  • Chromatography:

    • Column: A polar-modified reversed-phase column, such as a Phenomenex Synergi 4 µm Polar-RP 80Å, is suitable.[4]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like nonafluoropentanoic acid (NFPA), can be used.[4]

    • Gradient: The gradient should be optimized to achieve good separation of anserine from matrix components.[4]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[4]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for both anserine and this compound need to be optimized.

      • Anserine: m/z 241.20 → 109.00 + 96.00[4]

      • This compound: The precursor ion will be m/z 245.2, and the product ions will be determined through infusion and fragmentation experiments.

Protocol for an Absolute Bioavailability Study

This protocol utilizes a stable isotope-labeled microdose approach to determine the absolute bioavailability of anserine.

2.2.1. Study Design

  • Subjects: Healthy adult volunteers.

  • Dosing:

    • Administer a therapeutic oral dose of unlabeled anserine.

    • Concurrently or at a delayed time point (e.g., at the Tmax of the oral dose), administer an intravenous (IV) microdose (e.g., ≤100 µg) of this compound.

  • Sample Collection: Collect serial blood samples over a time course sufficient to characterize the pharmacokinetics of both the oral and IV doses.

2.2.2. Sample Analysis

  • Use a validated LC-MS/MS method to simultaneously quantify the concentrations of both unlabeled anserine and this compound in the plasma samples.

2.2.3. Bioavailability Calculation

The absolute bioavailability (F) is calculated as the ratio of the dose-normalized Area Under the Curve (AUC) for the oral administration of unlabeled anserine to the dose-normalized AUC for the intravenous administration of this compound.

Visualizations

Experimental Workflow for a Human Pharmacokinetic Study

G A Subject Recruitment (Healthy Volunteers) B Pre-study Preparation (Dietary Restriction & Fasting) A->B C Oral Administration of Anserine B->C D Serial Blood Sampling (EDTA tubes) C->D E Serial Urine Sampling C->E F Plasma Separation (Centrifugation) D->F J Urine Sample Preparation (Spiking with this compound IS) E->J G Sample Preparation (Spiking with this compound IS, Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Data Analysis H->I J->H

Caption: Workflow for a human pharmacokinetic study of anserine.

Anserine and the ERK Signaling Pathway

Anserine has been shown to influence cellular signaling, including the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2][6][7] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

G Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors\n(e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Factors\n(e.g., c-Fos, c-Jun) Cellular Response\n(Proliferation, Differentiation) Cellular Response (Proliferation, Differentiation) Transcription Factors\n(e.g., c-Fos, c-Jun)->Cellular Response\n(Proliferation, Differentiation)

Caption: Proposed activation of the ERK signaling pathway by anserine.

References

Application Notes and Protocols for Anserine-d4 in Urine Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of anserine in human urine samples using Anserine-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a dipeptide found in the skeletal muscle and brain of various vertebrates.[1] Its presence in human urine is primarily a result of dietary intake, particularly from poultry and fish.[1] The quantification of urinary anserine is of interest in pharmacokinetic studies, dietary monitoring, and potentially as a biomarker. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by LC-MS/MS as it effectively corrects for matrix effects and variations in sample processing.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of anserine in urine.

Materials and Reagents
  • Anserine hydrochloride (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Trichloroacetic acid (TCA), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Human urine (drug-free)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Instrumentation
  • A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Anserine Stock Solution (1 mg/mL): Accurately weigh and dissolve anserine hydrochloride in LC-MS grade water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • Anserine Working Standards: Prepare a series of working standards by serially diluting the anserine stock solution with drug-free human urine to achieve final concentrations for the calibration curve (e.g., 5, 25, 100, 200, 500 µM).[2]

  • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with LC-MS grade water to a final concentration of 10 µM.

Sample Preparation

The following protocol is a "dilute-and-shoot" method with protein precipitation, which is a straightforward and effective approach for urine samples.[2]

  • Collect urine samples and store them at -80°C until analysis.

  • Thaw urine samples at room temperature and vortex to ensure homogeneity.

  • For each sample, calibration standard, and quality control (QC) sample, transfer 100 µL of urine into a microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution to each tube and vortex briefly.

  • Add 20 µL of 20% (w/v) Trichloroacetic acid (TCA) to precipitate proteins.[2] Vortex for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes.[2]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation Workflow

G cluster_sample_prep Sample Preparation sample 100 µL Urine Sample add_is Add 10 µL this compound IS sample->add_is add_tca Add 20 µL 20% TCA add_is->add_tca vortex1 Vortex 30s add_tca->vortex1 centrifuge Centrifuge at 14,000 x g for 10 min vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A flowchart of the urine sample preparation steps.

LC-MS/MS Method

The following are suggested starting parameters that may require optimization for your specific instrumentation.

Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-10 min: 2% B

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Collision Gas Nitrogen

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Anserine241.1126.125
This compound (IS)245.1126.125

Note: Collision energy will need to be optimized for your specific instrument.

Data Presentation

The following tables summarize expected quantitative data based on published literature.

Method Validation Parameters

This table presents typical validation results for a similar LC-MS/MS method for anserine in urine.

ParameterResult
Linearity (R²)>0.99
Lower Limit of Quantification (LLOQ)5 µM[2]
Intra-day Precision (%CV)<15%
Inter-day Precision (%CV)<15%
Accuracy (%RE)±15%
Pharmacokinetic Data from a Human Study

This table summarizes urinary anserine excretion after oral administration of different doses.[3]

Dose (mg/kg BW)Cmax (mg/mg creatinine)Tmax (minutes)Total Excretion (% of dose)
40.09~904.3%
100.41~906.5%
200.72~908.1%

Anserine Metabolism

Anserine is synthesized from carnosine via methylation by the enzyme carnosine N-methyltransferase.[4] In humans, anserine is not endogenously synthesized in significant amounts and its presence is mainly from dietary sources.[1] It is eventually metabolized and excreted in the urine.

Simplified Anserine Metabolic Pathway

diet Dietary Intake (e.g., Poultry, Fish) absorption Intestinal Absorption diet->absorption anserine Anserine absorption->anserine carnosine Carnosine cnmt Carnosine N-methyltransferase carnosine->cnmt urine Urinary Excretion anserine->urine cnmt->anserine

Caption: Overview of dietary anserine absorption and excretion.

Conclusion

The protocol described provides a robust and reliable method for the quantification of anserine in urine samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in bioanalytical methods. This application note serves as a valuable resource for researchers in the fields of pharmacology, nutrition, and clinical chemistry.

References

Application of Anserine-d4 in Metabolomics Research: A Guide for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the skeletal muscle and brain of many vertebrates. As a stable analogue of carnosine, it possesses significant antioxidant, anti-inflammatory, and buffering capacities. In the field of metabolomics, anserine is gaining attention as a potential biomarker for various physiological and pathological states, including meat consumption, muscle function, and neurological disorders. Accurate and precise quantification of anserine in complex biological matrices is paramount for its validation and application as a biomarker. The use of a stable isotope-labeled internal standard, such as Anserine-d4, is the gold standard for quantitative mass spectrometry-based metabolomics, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the accurate quantification of anserine in biological samples, specifically human plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Pharmacokinetics of Anserine

The following tables summarize the pharmacokinetic parameters of anserine in human plasma and urine following oral administration of pure anserine. This data highlights the quantitative performance of LC-MS/MS methods utilizing a stable isotope-labeled internal standard.

Table 1: Pharmacokinetic Parameters of Anserine in Human Plasma after Oral Administration [1][2]

Dosage (mg/kg BW)Cmax (µM)Tmax (min)AUC (µmol/L*min)
40.5420-4027.35
101.1020-4066.74
203.1220-40223.57

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: Urinary Excretion of Anserine after Oral Administration [1][2]

Dosage (mg/kg BW)Total Anserine Excreted (mg)% of Ingested Dose
40.02 - 9.92Varies
101.88 - 11.80Varies
202.80 - 15.03Varies

Note: A high inter-individual variability in urinary excretion was observed.

Experimental Protocols

The following are detailed protocols for the quantification of anserine in human plasma and urine using this compound as an internal standard.

Protocol 1: Quantification of Anserine in Human Plasma

This protocol is adapted from the validated method described by Everaert et al. (2018).[1]

1. Materials and Reagents:

  • Anserine standard

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (EDTA)

2. Preparation of Stock and Working Solutions:

  • Anserine Stock Solution (1 mg/mL): Dissolve 10 mg of anserine in 10 mL of ultrapure water.

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of ultrapure water.

  • Anserine Working Standards: Prepare a series of dilutions from the anserine stock solution in a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to create calibration standards with concentrations ranging from 0.1 to 10 µM.

  • Internal Standard Working Solution (1 µM): Dilute the this compound stock solution in ultrapure water.

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Add 10 µL of the 1 µM this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% water, 1% ACN, 0.1% FA).

  • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of the polar anserine molecule. A common choice is a silica-based column with an amide or cyano stationary phase.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute anserine.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Anserine: Precursor ion (Q1) m/z 241.1 -> Product ion (Q3) m/z 110.1

      • This compound: Precursor ion (Q1) m/z 245.1 -> Product ion (Q3) m/z 114.1

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Protocol 2: Quantification of Anserine in Human Urine

This protocol is also based on the methodology by Everaert et al. (2018).[1]

1. Materials and Reagents:

  • Same as for plasma analysis.

  • Human urine.

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions as described for plasma analysis.

  • Prepare calibration standards by spiking anserine stock solution into a pooled urine sample (previously tested to have low endogenous anserine).

3. Sample Preparation:

  • Thaw urine samples on ice and vortex.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes at 4°C to pellet any sediment.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the urine supernatant.

  • Add 10 µL of the 1 µM this compound internal standard working solution.

  • Add 440 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Dilute with 200 µL of ultrapure water before injection if necessary to reduce matrix effects.

4. LC-MS/MS Parameters:

  • The LC-MS/MS parameters are the same as those described for plasma analysis.

Visualizations

Anserine Metabolic Pathway

The following diagram illustrates the key steps in the synthesis and degradation of anserine.

Anserine_Metabolism beta_alanine β-Alanine carns1 Carnosine Synthase (CARNS1) beta_alanine->carns1 l_histidine L-Histidine l_histidine->carns1 carnosine Carnosine carnmt1 Carnosine N-methyltransferase (CARNMT1) EC 2.1.1.22 carnosine->carnmt1 s_adenosylmethionine S-Adenosyl- methionine (SAM) s_adenosylhomocysteine S-Adenosyl- homocysteine (SAH) s_adenosylmethionine->s_adenosylhomocysteine s_adenosylmethionine->carnmt1 anserine Anserine cndp1 Carnosinase (CNDP1) EC 3.4.13.20 anserine->cndp1 three_methylhistidine 3-Methyl-L-histidine carns1->carnosine carnmt1->anserine cndp1->beta_alanine cndp1->three_methylhistidine

Caption: Anserine synthesis and degradation pathway.

Experimental Workflow for Anserine Quantification

The diagram below outlines the general workflow for the quantitative analysis of anserine in biological samples using this compound.

Experimental_Workflow sample_collection Biological Sample Collection (Plasma or Urine) is_spiking Spike with This compound (Internal Standard) sample_collection->is_spiking sample_prep Sample Preparation (e.g., Protein Precipitation) is_spiking->sample_prep extraction Supernatant Evaporation & Reconstitution sample_prep->extraction lcms_analysis LC-MS/MS Analysis (HILIC, ESI+, MRM) extraction->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Workflow for this compound based quantification.

References

Application Note: High-Throughput Analysis of Anserine in Biological Matrices using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of anserine in biological samples, such as plasma, urine, and tissue homogenates. The protocol employs a simple protein precipitation step followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. This method is suitable for high-throughput pharmacokinetic studies, food analysis, and clinical research.

Introduction

Anserine (β-alanyl-N-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in the skeletal muscle and brain of various vertebrates. It possesses antioxidant, anti-inflammatory, and pH-buffering capabilities. Due to its potential therapeutic effects and its stability, which is greater than that of its analogue carnosine, there is growing interest in anserine's pharmacokinetic profile and its role in various physiological and pathological processes.

Accurate quantification of anserine in biological matrices is crucial for these investigations. LC-MS/MS offers the high selectivity and sensitivity required for this analysis. The incorporation of an internal standard is critical to account for potential variations in sample extraction, processing, and instrument response.[1][2] Stable isotope-labeled internal standards are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during the entire analytical process, thus providing the most accurate correction.[2][3]

This application note provides a detailed protocol for the extraction and quantification of anserine in biological samples using an internal standard, complete with quantitative performance data and a visual workflow.

Experimental Protocols

Materials and Reagents
  • Anserine hydrochloride (≥99% purity)

  • Anserine-(¹³C₃) hydrochloride (or other suitable stable isotope-labeled anserine) as internal standard (IS)

  • Perchloric acid (PCA), 70%

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Analytical balance

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Pipettes and tips

Sample Preparation: Protein Precipitation
  • Thaw Samples : Thaw frozen biological samples (plasma, urine, or tissue homogenate) on ice.

  • Aliquot Sample : Pipette 100 µL of the sample into a clean microcentrifuge tube.

  • Add Internal Standard : Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol) to each sample, calibrator, and quality control (QC) sample.

  • Vortex : Briefly vortex mix the samples for 10 seconds.

  • Precipitate Proteins : Add 400 µL of cold 0.4 M perchloric acid.

  • Vortex : Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant : Carefully transfer the supernatant to a clean HPLC vial.

  • Inject : Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC Column : A suitable HILIC or reversed-phase C18 column.

  • Mobile Phase A : 0.1% Formic acid in water

  • Mobile Phase B : 0.1% Formic acid in acetonitrile

  • Gradient : Optimize based on column and system. A typical gradient would start at high organic content for HILIC or low for reversed-phase, with a linear gradient to elute anserine.

  • Flow Rate : 0.3-0.5 mL/min

  • Column Temperature : 40°C

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • MS Detection : Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for anserine and the internal standard.

Data Presentation

The following tables summarize typical quantitative data for the analysis of anserine in biological matrices.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Anserine241.1110.115
Anserine-IS (¹³C₃)244.1113.115

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (Plasma)5 - 2500 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)5 ng/mL
Accuracy at LLOQ95% - 105%
Precision at LLOQ (%RSD)< 15%
Recovery97.4% – 103%[4]
Matrix EffectMinimal due to IS
Inter-day Precision (%RSD)< 12.63%[4]

Visualizations

The following diagram illustrates the general workflow for the sample preparation of biological fluids for anserine analysis.

Anserine_Sample_Prep_Workflow Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard (IS) Sample->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Precipitate Add Cold Perchloric Acid Vortex1->Precipitate Vortex2 Vortex Vigorously Precipitate->Vortex2 Centrifuge Centrifuge (14,000 x g, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS

References

Anserine-d4 for Biomarker Discovery in Cognitive Decline Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in high concentrations in the skeletal muscle and brain.[1] Emerging research suggests that anserine possesses neuroprotective properties, making it a person of interest in the study of age-related cognitive decline and neurodegenerative diseases.[1] Its proposed mechanisms of action include antioxidant, anti-inflammatory, and anti-glycation activities.[2][3][4] Anserine supplementation has been shown in some studies to improve cognitive functions, such as verbal episodic memory, in elderly individuals.[1]

The use of a stable isotope-labeled internal standard is crucial for the accurate quantification of endogenous biomarkers in biological matrices. Anserine-d4, a deuterated form of anserine, serves as an ideal internal standard for mass spectrometry-based quantification of anserine in plasma and cerebrospinal fluid (CSF), enabling precise and reproducible measurements for biomarker discovery and validation in cognitive decline studies.[5][6] This document provides detailed application notes and protocols for the use of this compound in this research context.

Quantitative Data from Anserine Supplementation Studies

The following tables summarize quantitative data from clinical studies investigating the effects of anserine (often in combination with carnosine) supplementation on cognitive function.

Table 1: Anserine/Carnosine Supplementation and Cognitive Performance in Individuals with Mild Cognitive Impairment (MCI)

Study PopulationInterventionDurationCognitive AssessmentKey Findings
54 subjects with MCI750 mg/day anserine + 250 mg/day carnosine12 weeksGlobal Clinical Dementia Rating (gloCDR), Mini-Mental State Examination (MMSE)Significant improvement in gloCDR in the active group compared to placebo (p = 0.023). In APOE4 positive subjects, a beneficial change was observed in both MMSE (p = 0.025) and gloCDR (p = 0.026).

Table 2: Pharmacokinetic Properties of Anserine in Healthy Volunteers

DosageCMAX (Plasma)Time to CMAX (Plasma)
4 mg/kg body weight0.54 µM24-31 minutes
10 mg/kg body weight1.10 µM24-31 minutes
20 mg/kg body weight3.12 µM24-31 minutes

Data adapted from a pharmacokinetic study of anserine. The inter-individual variation was noted to be high.[7]

Proposed Signaling Pathway for Anserine's Neuroprotective Effects

Anserine's neuroprotective effects are believed to be multifactorial, involving the mitigation of oxidative stress, neuroinflammation, and endoplasmic reticulum (ER) stress, as well as the induction of protective cellular mechanisms.

Anserine_Signaling_Pathway Anserine Anserine ROS Reactive Oxygen Species (ROS) Anserine->ROS Neuroinflammation Neuroinflammation (e.g., IL-1β) Anserine->Neuroinflammation ER_Stress Endoplasmic Reticulum (ER) Stress Anserine->ER_Stress HSP70 Heat Shock Protein 70 (HSP70) Anserine->HSP70 Neuronal_Protection Neuronal Protection & Improved Cognitive Function ROS->Neuronal_Protection Neuroinflammation->Neuronal_Protection ER_Stress->Neuronal_Protection HSP70->Neuronal_Protection

Anserine's multifactorial neuroprotective signaling pathway.

Experimental Protocols

Quantification of Endogenous Anserine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from established methods for anserine quantification and incorporates the use of this compound as an internal standard for robust and accurate measurements.[7][8]

a. Materials and Reagents:

  • Anserine standard

  • This compound (Internal Standard)[5][6]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (collected in EDTA tubes)

  • Protein precipitation agent (e.g., Trichloroacetic acid or Acetonitrile)

  • LC-MS/MS system

b. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Anserine: To be determined based on precursor and product ions.

    • This compound: To be determined based on precursor and product ions (will have a +4 m/z shift from anserine).

d. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of anserine into a blank plasma matrix.

  • Add a fixed concentration of this compound to each calibration standard.

  • Process the calibration standards alongside the unknown samples.

  • Generate a calibration curve by plotting the peak area ratio of anserine to this compound against the concentration of anserine.

  • Determine the concentration of anserine in the unknown samples from the calibration curve.

Standard Operating Procedure for Cerebrospinal Fluid (CSF) Collection for Biomarker Studies

Adherence to a strict and standardized protocol for CSF collection is paramount to ensure the quality and integrity of samples for biomarker analysis.[9][10][11]

a. Patient Preparation:

  • Obtain informed consent from the study participant.

  • A neurological examination and cognitive assessment should be performed prior to the lumbar puncture.

  • Fasting for at least 6 hours is recommended.

b. Collection Procedure:

  • Perform the lumbar puncture in the morning to minimize diurnal variation.

  • Use an atraumatic spinal needle.

  • Collect CSF by gravity drip. Avoid aspiration.

  • The first 2 mL of CSF should be collected in a separate tube for routine clinical tests.

  • Collect the subsequent 10-12 mL of CSF for biomarker research into low-binding polypropylene tubes.[9]

c. Processing and Storage:

  • Process the CSF samples within 1 hour of collection.

  • Centrifuge the CSF at 2,000 x g for 10 minutes at room temperature to pellet any cells.[10]

  • Carefully transfer the supernatant into new low-binding polypropylene cryovials in 0.5 mL aliquots.

  • Immediately freeze the aliquots at -80°C.

  • Avoid freeze-thaw cycles.

Experimental Workflow for Biomarker Discovery

The following diagram illustrates a typical workflow for a biomarker discovery study utilizing this compound.

Biomarker_Workflow A Patient Recruitment (Cognitively Impaired vs. Healthy Controls) B Clinical & Cognitive Assessment A->B C Biological Sample Collection (Plasma and/or CSF) B->C D Sample Processing & Storage at -80°C C->D E Anserine Quantification using LC-MS/MS with This compound Internal Standard D->E F Statistical Analysis (Correlation of Anserine levels with cognitive scores) E->F G Biomarker Validation in independent cohort F->G H Potential Clinical Utility (Early Diagnosis, Monitoring) G->H

Workflow for Anserine biomarker discovery in cognitive decline.

Conclusion

Anserine holds promise as a potential biomarker for cognitive decline, and its accurate quantification is essential for advancing research in this area. The use of this compound as an internal standard in LC-MS/MS methods provides the necessary precision and accuracy for robust biomarker discovery and validation. The protocols and information provided herein offer a framework for researchers to investigate the role of anserine in the pathophysiology of cognitive decline and to explore its potential as a clinically relevant biomarker.

References

Application Notes and Protocols for Utilizing Anserine-d4 in Exercise Science and Muscle Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide predominantly found in the skeletal muscle and brain of various vertebrates.[1] In the context of exercise science and muscle physiology, anserine is of significant interest due to its multifaceted roles in cellular homeostasis, including intracellular pH buffering, antioxidant activities, and metal ion chelation.[2] Research suggests that anserine supplementation may enhance physical performance, particularly in high-intensity activities, and aid in post-exercise recovery by mitigating fatigue and oxidative stress.[3]

The use of stable isotope-labeled compounds has revolutionized the study of in vivo metabolism. Anserine-d4, a deuterated form of anserine, serves as a powerful tracer to quantitatively investigate the dynamic processes of anserine metabolism. By introducing a known amount of this compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. This enables the direct measurement of kinetic parameters such as synthesis and breakdown rates, which is not possible with conventional methods that only measure static concentrations.[4][5]

These application notes provide a comprehensive overview of the utility of this compound in exercise science and muscle physiology research, complete with detailed experimental protocols, data presentation examples, and visualizations of relevant pathways and workflows.

Key Applications of this compound

  • Quantification of Anserine Bioavailability: Determine the absorption and systemic availability of anserine from various dietary supplements and food sources.

  • Muscle-Specific Anserine Kinetics: Measure the fractional synthetic rate (FSR) and fractional breakdown rate (FBR) of anserine in skeletal muscle at rest and in response to exercise and nutritional interventions.

  • Metabolic Fate Tracing: Elucidate the metabolic pathways of anserine, including its degradation into β-alanine and 3-methylhistidine and its potential reconversion.

  • Investigating the Role of Anserine in Muscle pH Regulation: Correlate the turnover of the anserine pool with changes in muscle pH and lactate accumulation during intense exercise.

  • Assessing Anserine's Contribution to Antioxidant Defense: Trace the involvement of anserine in quenching reactive oxygen species (ROS) and protecting against exercise-induced oxidative damage.

Experimental Protocols

Protocol 1: Determination of Muscle Anserine Fractional Synthetic Rate (FSR) using a Primed-Constant Infusion of this compound

This protocol is designed to measure the rate of anserine synthesis in skeletal muscle over a defined period.

1.1. Participant Preparation:

  • Participants should be healthy, recreationally active individuals.

  • A standardized diet should be provided for 3 days leading up to the study to normalize nutrient intake.

  • Participants should refrain from strenuous exercise for 48 hours prior to the trial.

  • The study should be conducted after an overnight fast.

1.2. Experimental Procedure:

  • Insert a catheter into an antecubital vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which will be heated for arterialized-venous blood sampling.

  • Obtain a baseline blood sample and a muscle biopsy from the vastus lateralis under local anesthesia.

  • Administer a priming bolus of this compound (e.g., 2 mg/kg body weight) to rapidly achieve isotopic equilibrium in the plasma.

  • Immediately following the bolus, commence a constant intravenous infusion of this compound (e.g., 2 mg/kg/h) for a period of 6 hours.

  • Collect arterialized-venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.

  • At the end of the infusion period (t = 6 hours), obtain a second muscle biopsy from the same leg, approximately 2-3 cm from the initial biopsy site.

  • For studies involving exercise, the exercise bout can be performed during the infusion period, with the second biopsy taken immediately post-exercise.

1.3. Sample Processing and Analysis:

  • Immediately freeze muscle biopsy samples in liquid nitrogen and store at -80°C.

  • Centrifuge blood samples to separate plasma and store at -80°C.

  • Extract intracellular free amino acids and protein-bound amino acids from muscle tissue.

  • Analyze plasma and muscle extracts for this compound enrichment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1.4. Calculation of Anserine FSR: The FSR of muscle anserine is calculated using the standard precursor-product equation:

FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

Where:

  • E_p2 and E_p1 are the isotopic enrichments of anserine in the muscle protein-bound pool at the end and beginning of the infusion, respectively.

  • E_precursor is the average isotopic enrichment of the precursor pool (plasma this compound) over the infusion period.

  • t is the duration of the infusion in hours.

Protocol 2: Oral Bioavailability and Muscle Uptake of this compound

This protocol assesses the pharmacokinetic profile and muscle incorporation of anserine following oral supplementation.

2.1. Participant Preparation:

  • Similar to Protocol 1, participants should follow a standardized diet and refrain from exercise prior to the study.

  • The study should be conducted after an overnight fast.

2.2. Experimental Procedure:

  • Insert a catheter into an antecubital vein for blood sampling.

  • Obtain a baseline blood sample and an initial muscle biopsy.

  • Administer a single oral dose of this compound (e.g., 20 mg/kg body weight) dissolved in water.

  • Collect blood samples at various time points post-ingestion (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240 minutes) to determine the plasma concentration-time curve.

  • Obtain subsequent muscle biopsies at specific time points (e.g., 3 and 6 hours post-ingestion) to measure the incorporation of this compound into the muscle anserine pool.

2.3. Sample Processing and Analysis:

  • Sample processing and analysis are the same as described in Protocol 1.3.

2.4. Data Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated from the plasma this compound concentration data.

  • The increase in this compound enrichment in the muscle tissue over time reflects its uptake and incorporation.

Data Presentation

Quantitative data from the described experiments should be presented in clear and concise tables.

Table 1: Plasma and Muscle this compound Enrichment Following Primed-Constant Infusion

Time PointPlasma this compound Enrichment (MPE)Muscle Intracellular this compound Enrichment (MPE)
Baseline (0h)0.00 ± 0.000.00 ± 0.00
1h4.12 ± 0.35-
2h4.21 ± 0.40-
3h4.18 ± 0.38-
4h4.25 ± 0.41-
5h4.19 ± 0.39-
6h4.22 ± 0.420.85 ± 0.12

MPE: Molar Percent Excess. Data are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of Oral this compound Supplementation

ParameterValue
Dose20 mg/kg
Cmax (µmol/L)35.8 ± 5.2
Tmax (min)45 ± 10
AUC (µmol/L*min)4560 ± 650

Data are presented as mean ± SD.

Table 3: Muscle Anserine Fractional Synthetic Rate (FSR) at Rest and Post-Exercise

ConditionAnserine FSR (%/h)
Rest0.052 ± 0.008
Post-Exercise0.078 ± 0.011*

*Significantly different from Rest (p < 0.05). Data are presented as mean ± SD.

Visualizations

Signaling Pathways and Physiological Roles

Anserine_Physiological_Roles Exercise High-Intensity Exercise Metabolic_Stress Increased H+ (Acidosis) Increased ROS Exercise->Metabolic_Stress Induces Anserine Anserine Pool (β-alanyl-3-methyl-L-histidine) Metabolic_Stress->Anserine Challenges Buffering H+ Buffering (pKa ~7.04) Anserine->Buffering Acts as Antioxidant ROS Scavenging Metal Chelation Anserine->Antioxidant Functions as Homeostasis Maintained Muscle Function & pH Buffering->Homeostasis Contributes to Antioxidant->Homeostasis Contributes to Performance Sustained Performance Reduced Fatigue Homeostasis->Performance Supports

Caption: Physiological roles of anserine in muscle during exercise.

Experimental Workflow for this compound Tracer Study

Anserine_d4_Workflow Start Participant Recruitment & Screening Diet Standardized Diet (3 days) Start->Diet Baseline Baseline Sampling (Blood & Muscle Biopsy) Diet->Baseline Tracer This compound Administration (Oral or IV Infusion) Baseline->Tracer Intervention Rest or Exercise Intervention Tracer->Intervention Sampling Time-Course Sampling (Blood & Muscle Biopsies) Intervention->Sampling Analysis Sample Processing & LC-MS/MS Analysis Sampling->Analysis Data Data Analysis (Kinetics & Statistics) Analysis->Data End Results & Interpretation Data->End

Caption: Workflow for an in vivo this compound metabolic study.

Logical Relationships in Anserine Research

Anserine_Research_Logic Anserine_d4 This compound Tracer Measurement Measure: - Bioavailability - FSR / FBR - Metabolic Fate Anserine_d4->Measurement Enables Understanding Understand: - Anserine Dynamics - Regulation by  Exercise & Diet Measurement->Understanding Leads to Application Apply to: - Supplement Efficacy - Exercise Recovery  Strategies - Clinical Populations Understanding->Application Informs

Caption: Logical flow of research using this compound tracer.

References

Application Note: Structural Confirmation of Anserine-d4 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a dipeptide found in the skeletal muscle and brain of various vertebrates.[1] Its antioxidant and physiological buffering capabilities have made it a subject of interest in nutrition, aging, and disease research. Isotopic labeling, particularly with deuterium, is a powerful technique for tracing metabolic pathways and quantifying endogenous compounds using mass spectrometry. Anserine-d4, where four hydrogen atoms on the β-alanine moiety are replaced with deuterium, is a commonly used internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful and specific incorporation of deuterium atoms, thereby confirming the isotopic purity and structural integrity of the labeled compound.

This application note provides a detailed protocol and analysis for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy. By comparing the spectra of unlabeled Anserine with this compound, we can unequivocally identify the sites of deuteration.

Principle

Deuterium (²H or D) is an isotope of hydrogen with a nucleus containing one proton and one neutron. In ¹H NMR spectroscopy, deuterium is "silent" as it resonates at a significantly different frequency from protons.[2] Consequently, the replacement of a proton with a deuterium atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum. Furthermore, the spin-spin coupling between the deuterated position and adjacent protons is eliminated, leading to a simplification of the signal multiplicity.

In ¹³C NMR spectroscopy, the presence of a directly attached deuterium atom causes a characteristic upfield shift (to a lower ppm value) of the carbon signal, known as an isotopic shift. The coupling between the carbon and deuterium (C-D) can also lead to a change in the multiplicity of the carbon signal, often appearing as a triplet in proton-decoupled ¹³C NMR spectra due to the spin (I=1) of the deuterium nucleus.

Experimental Protocols

Materials and Equipment
  • Anserine (unlabeled standard)

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Standard laboratory glassware and pipettes

Sample Preparation
  • Accurately weigh 5-10 mg of Anserine and this compound into separate, clean, and dry vials.

  • Dissolve each sample in 0.6 mL of D₂O.

  • Thoroughly mix each solution by vortexing until the sample is completely dissolved.

  • Transfer each solution into a separate, appropriately labeled 5 mm NMR tube.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument used.

¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 12 ppm

¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled with NOE (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.5 s

  • Spectral Width (sw): 220 ppm

Data Analysis and Results

The structural confirmation of this compound is achieved by a comparative analysis of its NMR spectra with those of unlabeled Anserine. The key is to observe the disappearance of proton signals and the alteration of carbon signals corresponding to the deuterated positions.

¹H NMR Spectral Comparison

The most direct evidence for successful deuteration comes from the ¹H NMR spectrum. In this compound, the protons on the α and β carbons of the β-alanine moiety are replaced by deuterium. This leads to the absence of the corresponding signals in the ¹H NMR spectrum.

Proton Assignment Anserine This compound Change Observed
Chemical Shift (ppm) Multiplicity Chemical Shift (ppm)
Hα (β-alanine)~3.2 ppmTripletAbsent
Hβ (β-alanine)~2.7 ppmTripletAbsent
Hα (Histidine)~4.5 ppmDoublet of Doublets~4.5 ppm
Hβ (Histidine)~3.0-3.2 ppmMultiplet~3.0-3.2 ppm
H2 (Imidazole)~8.3 ppmSinglet~8.3 ppm
H4 (Imidazole)~7.1 ppmSinglet~7.1 ppm
N-CH₃~3.8 ppmSinglet~3.8 ppm

Note: Chemical shifts are approximate and can vary slightly based on pH and concentration.[3][4]

The disappearance of the two triplets corresponding to the α and β protons of the β-alanine residue in the spectrum of this compound provides strong evidence for deuteration at these positions.

¹³C NMR Spectral Comparison

Further confirmation is obtained from the ¹³C NMR spectra. The carbons directly bonded to deuterium will exhibit an upfield isotopic shift and may show a change in multiplicity.

Carbon Assignment Anserine This compound Change Observed
Chemical Shift (ppm) Chemical Shift (ppm)
Cα (β-alanine)~35 ppm~34.5 ppm (shifted upfield)Isotopic shift, potential multiplicity change
Cβ (β-alanine)~38 ppm~37.5 ppm (shifted upfield)Isotopic shift, potential multiplicity change
Cα (Histidine)~56 ppm~56 ppmNo significant change
Cβ (Histidine)~28 ppm~28 ppmNo significant change
C2 (Imidazole)~139 ppm~139 ppmNo significant change
C4 (Imidazole)~123 ppm~123 ppmNo significant change
C5 (Imidazole)~135 ppm~135 ppmNo significant change
N-CH₃~34 ppm~34 ppmNo significant change
C=O (Amide)~175 ppm~175 ppmNo significant change
C=O (Carboxyl)~180 ppm~180 ppmNo significant change

Note: Chemical shifts are approximate.[4]

The upfield shifts of the Cα and Cβ signals of the β-alanine moiety in the this compound spectrum are characteristic of the deuterium isotope effect.[5] The multiplicity of these signals may change to a triplet due to ¹J(C,D) coupling, although this can sometimes be difficult to resolve depending on the experimental conditions.

Visualization of Workflow

The following diagram illustrates the experimental workflow for the structural confirmation of this compound.

Anserine_d4_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation prep1 Weigh Anserine & this compound prep2 Dissolve in D₂O prep1->prep2 prep3 Transfer to NMR Tubes prep2->prep3 acq1 ¹H NMR Spectroscopy prep3->acq1 acq2 ¹³C NMR Spectroscopy prep3->acq2 analysis1 Compare ¹H NMR Spectra acq1->analysis1 analysis2 Compare ¹³C NMR Spectra acq2->analysis2 analysis3 Identify Signal Disappearance & Isotopic Shifts analysis1->analysis3 analysis2->analysis3 confirm Structural Confirmation of this compound analysis3->confirm

Caption: Workflow for this compound structural confirmation by NMR.

Signaling Pathway Diagram

The logical process of deducing the structure of this compound from NMR data can be visualized as a signaling pathway.

Anserine_d4_Logic_Pathway cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis start This compound Sample h1_obs Observation: Absence of β-alanine proton signals start->h1_obs c13_obs Observation: Upfield shift of β-alanine carbon signals start->c13_obs h1_int Interpretation: Protons on α and β carbons are replaced by Deuterium h1_obs->h1_int conclusion Conclusion: Deuteration is confirmed at the β-alanine moiety h1_int->conclusion c13_int Interpretation: Deuterium is directly bonded to these carbons c13_obs->c13_int c13_int->conclusion

Caption: Logical pathway for this compound structural elucidation.

Conclusion

NMR spectroscopy is a definitive method for the structural confirmation of isotopically labeled compounds like this compound. The combination of ¹H and ¹³C NMR provides unambiguous evidence of the location and extent of deuterium incorporation. The disappearance of specific proton signals and the characteristic upfield shifts in the carbon spectrum serve as reliable indicators of successful deuteration. This protocol and the accompanying data interpretation guidelines offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their labeled standards, which is crucial for the accuracy of subsequent quantitative studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Anserine-d4 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of Anserine-d4 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape in HPLC?

A1: Poor peak shape in HPLC, such as peak tailing, fronting, or broadening, can stem from a variety of issues. These can be broadly categorized into problems related to the column, the mobile phase, the sample and injection, or the HPLC system itself.[1][2][3] Common culprits include column contamination, a mismatch between the sample solvent and the mobile phase, column overload, and extra-column dead volume.[1]

Q2: this compound is a polar compound. Does this require special consideration in HPLC?

A2: Yes, the polar nature of Anserine presents specific challenges for retention and peak shape in traditional reversed-phase (RP) HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique for retaining and separating highly polar compounds like Anserine.[4][5][6] Using HILIC requires careful method development, particularly concerning mobile phase composition and sample solvent.[4][5]

Q3: What are the known pKa values for Anserine, and why are they important for method development?

A3: Anserine has multiple ionizable groups. The pKa of the imidazole ring is approximately 7.04, the carboxylic acid group has a pKa of about 3.44, and the primary amine group has a pKa around 9.13.[7][8] The pH of the mobile phase relative to these pKa values will determine the ionization state of this compound, which significantly impacts its retention and interaction with the stationary phase. Operating at a pH that keeps the analyte in a single, stable ionization state is crucial for achieving sharp, symmetrical peaks.[2]

Q4: Can the deuterium label in this compound affect its chromatographic behavior?

A4: While deuterium labeling is not expected to cause significant changes in the physicochemical properties of Anserine, minor differences in retention time compared to the unlabeled analog can sometimes be observed. However, it is unlikely to be the primary cause of significant peak shape issues. The fundamental principles of chromatography for polar and ionizable compounds remain the key factors to consider.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase For basic compounds like Anserine, interactions with residual silanol groups on silica-based columns can cause tailing.[9][10] Solution: Use a highly end-capped column or a column with a different stationary phase (e.g., a polar-embedded or hybrid silica phase).[11] Operating the mobile phase at a lower pH (e.g., pH 2-3) can protonate the silanol groups and reduce these interactions.[10]
Mobile Phase pH Near Analyte pKa If the mobile phase pH is close to the pKa of Anserine's functional groups, a mixed ionization state can lead to peak tailing.[2] Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the relevant pKa values to ensure a single ionic form. Given Anserine's pKa values, a pH of <2.5 or between 4.5 and 6 would be appropriate starting points.
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-Column Volume Dead volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing. Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.

Possible Causes and Solutions:

CauseRecommended Action
Sample Overload (Concentration) Injecting a sample that is too concentrated can lead to peak fronting.[3][12] Solution: Dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the injection point, leading to a distorted peak.[13] This is a critical consideration in HILIC, where the sample solvent should ideally match the initial mobile phase conditions (high organic content).[6] Solution: Prepare the this compound standard and samples in a solvent that is as weak as or weaker than the initial mobile phase. If solubility is an issue in high organic solvent, keep the injection volume as small as possible.[5]
Column Collapse or Void A physical change in the column packing material can lead to poor peak shape, often fronting.[13] Solution: This is often irreversible. Replace the column and investigate the cause (e.g., pressure shocks, inappropriate pH or temperature).
Issue 3: Broad or Split Peaks

Broad peaks have a larger than expected width, while split peaks appear as two or more merged peaks for a single analyte.

Possible Causes and Solutions:

CauseRecommended Action
Poor Column Efficiency The column may be old, contaminated, or not suitable for the application. Solution: Try regenerating the column according to the manufacturer's instructions. If that fails, replace the column.
Injection Issues Partial blockage of the injector needle or incomplete sample dissolution can cause split peaks.[3] Solution: Ensure the sample is fully dissolved. Clean the injector and syringe.
Mobile Phase In-line Mixing Issues For gradient methods, improper mixing of the mobile phase solvents can lead to peak distortion. Solution: Ensure the mobile phase is thoroughly degassed and the HPLC's mixer is functioning correctly.
Co-elution with an Interfering Peak An impurity or matrix component may be co-eluting with this compound. Solution: Adjust the mobile phase composition, gradient slope, or column chemistry to improve resolution.
Temperature Gradients A significant temperature difference between the mobile phase entering the column and the column oven can cause peak broadening. Solution: Use a solvent pre-heater or ensure the mobile phase lines are sufficiently long within the column compartment to allow for temperature equilibration.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of HPLC-grade water to remove buffers.

  • Flush with 20-30 column volumes of a strong organic solvent like acetonitrile or methanol.

  • For stubborn contaminants, a sequence of solvents with varying polarities (e.g., water, isopropanol, hexane, isopropanol, water) may be used, checking for column compatibility.

  • Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes before use.

Protocol 2: Sample Solvent Strength Evaluation for HILIC

  • Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare a series of working standards by diluting the stock solution in different solvent compositions, for example:

    • 95:5 Acetonitrile:Water

    • 75:25 Acetonitrile:Water

    • 50:50 Acetonitrile:Water

    • 100% Water

  • Inject the same amount of this compound from each working standard onto the HILIC column equilibrated with a high organic mobile phase (e.g., 90% acetonitrile).

  • Compare the peak shapes. The best peak shape will be observed when the sample solvent closely matches the mobile phase.[6]

Visual Troubleshooting Workflows

PeakTailing_Troubleshooting start Poor Peak Shape: Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue Potential System Issue: - Extra-column volume - Blocked frit - Temperature fluctuation check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue: - Secondary interactions - pH near pKa - Column overload check_all_peaks->analyte_specific No yes_path Yes fix_system Action: - Check fittings & tubing - Backflush column - Check oven temperature system_issue->fix_system no_path No adjust_method Action: - Lower mobile phase pH - Use end-capped column - Dilute sample analyte_specific->adjust_method

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Troubleshooting start Poor Peak Shape: Fronting Observed check_overload Is sample highly concentrated? start->check_overload dilute_sample Action: Dilute Sample check_overload->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No yes_overload Yes no_overload No match_solvent Action: Re-dissolve sample in mobile phase or weaker solvent check_solvent->match_solvent Yes check_column Suspect Column Void/ Collapse check_solvent->check_column No yes_solvent Yes no_solvent No replace_column Action: Replace Column check_column->replace_column

Caption: Troubleshooting workflow for peak fronting.

References

Addressing matrix effects in biological samples for anserine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of anserine in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in anserine analysis.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during the quantification of anserine in biological matrices.

Q1: Why is my anserine signal intensity significantly lower in plasma/serum samples compared to the calibration standards prepared in a pure solvent?

A1: This is a classic sign of ion suppression , a major type of matrix effect.[1][2] Components in your biological sample are co-eluting with anserine and competing for ionization in the mass spectrometer's source, leading to a reduced signal for your analyte of interest.[3]

Troubleshooting Steps:

  • Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances through rigorous sample preparation.[3] Consider the following techniques:

    • Protein Precipitation (PPT): This is a simple and common first step, but it may not be sufficient to remove all interfering components, especially phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning anserine into a solvent immiscible with the sample matrix.[5]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components and concentrating the analyte, leading to a much cleaner sample.[5][6]

  • Chromatographic Optimization: Adjusting your liquid chromatography (LC) method can help separate anserine from co-eluting matrix components.[3]

    • Gradient Modification: Alter the mobile phase gradient to improve the resolution between anserine and interfering peaks.

    • Column Chemistry: Try a different column with an alternative stationary phase (e.g., HILIC for polar compounds like anserine) to change the elution profile.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[8] Since it has nearly identical physicochemical properties to anserine, it will co-elute and experience the same degree of ion suppression or enhancement. By using the analyte-to-IS peak area ratio for quantification, the variability caused by matrix effects can be effectively normalized.[9]

Q2: I'm observing inconsistent results and poor reproducibility between different batches of plasma samples. What could be the cause?

A2: This issue often points to variable matrix effects between different sample lots.[10] The composition of biological matrices can differ from one individual to another, leading to varying degrees of ion suppression or enhancement.[10]

Troubleshooting Steps:

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma from the same lot).[3] This helps to ensure that the standards and samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of anserine standard to your samples and extrapolating to determine the endogenous concentration.[8] This can be a robust way to correct for matrix effects on a per-sample basis.

  • Improve Sample Cleanup: As mentioned in Q1, a more effective sample preparation method like SPE can minimize the variability in matrix components between samples.[6]

Q3: My recovery of anserine is low after sample preparation. How can I improve it?

A3: Low recovery can be due to several factors during the extraction process.

Troubleshooting Steps:

  • Optimize Extraction Solvent: For LLE, ensure the pH of the aqueous phase is optimized to keep anserine in a neutral state for efficient partitioning into the organic solvent.

  • SPE Sorbent Selection: For SPE, choose a sorbent that provides good retention for a polar compound like anserine (e.g., a mixed-mode or polymeric reversed-phase sorbent).[11]

  • Elution Solvent Strength: In SPE, ensure your elution solvent is strong enough to completely desorb anserine from the sorbent. You may need to test different solvent compositions and volumes.

  • Check for Protein Binding: Anserine may bind to plasma proteins. The initial protein precipitation step is crucial to disrupt these interactions and release the analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and precision of quantification.[12]

Q2: What are the primary sources of matrix effects in biological samples like plasma and serum?

A2: The main culprits are endogenous substances such as phospholipids, salts, and proteins.[10] Phospholipids are particularly problematic as they are abundant in plasma and can cause significant ion suppression.[13]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: A common method is to compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution (pure solvent).[10] The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: Is protein precipitation alone sufficient for sample cleanup in anserine quantification?

A4: While protein precipitation is a necessary first step to remove the bulk of proteins, it may not be sufficient for achieving the desired level of cleanliness, especially for sensitive assays.[4] Significant amounts of phospholipids and other small molecules that can cause matrix effects will remain in the supernatant. For this reason, more selective techniques like SPE or LLE are often recommended.[3]

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A5: It is highly recommended to use a SIL-IS in any quantitative LC-MS/MS bioanalytical method, especially when dealing with complex matrices.[8] It is the most reliable way to compensate for matrix effects and variations in sample preparation and instrument response.[9]

Data Presentation

The choice of sample preparation is critical for minimizing matrix effects and ensuring accurate quantification of anserine. Below is a summary of typical performance characteristics for common extraction techniques.

Table 1: Comparison of Sample Preparation Techniques for Anserine Quantification

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) High (>90%)Low to ModerateSimple, fast, and inexpensive.[14]Does not effectively remove phospholipids and other interfering substances.[4]
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)Moderate to HighCan provide cleaner extracts than PPT.Can be labor-intensive and may have emulsion formation issues. Anserine's polarity can make it challenging to extract into an organic solvent.
Solid-Phase Extraction (SPE) High (>85%)HighProvides the cleanest extracts, removes a wide range of interferences, and allows for sample concentration.[6]More complex and costly than PPT and LLE. Requires method development to optimize sorbent, wash, and elution conditions.[6]

Experimental Protocols

Below are generalized methodologies for the key sample preparation techniques discussed. Note that these should be optimized for your specific application.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a cold precipitation solvent (e.g., acetonitrile or methanol).[14]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Perform an initial protein precipitation step as described in Protocol 1.

  • To the supernatant, add an appropriate extraction solvent (e.g., ethyl acetate). The choice of solvent and pH adjustment of the aqueous phase are critical for extracting a polar compound like anserine.

  • Vortex the mixture for 2-3 minutes to facilitate partitioning of the analyte into the organic phase.

  • Centrifuge at a moderate speed to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).[15]

  • Loading: Load the pre-treated sample (e.g., plasma supernatant after PPT, diluted with an appropriate buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elution: Elute the anserine from the cartridge with a strong solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Diagram 1: Workflow for Addressing Matrix Effects

MatrixEffectWorkflow cluster_prep Sample Preparation Strategies start Matrix Effect Suspected (Low Signal, Poor Reproducibility) sample_prep Optimize Sample Preparation start->sample_prep Initial Step lc_optimization Optimize LC Method start->lc_optimization is_usage Implement Stable Isotope-Labeled Internal Standard (SIL-IS) start->is_usage ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe validation Method Validation lc_optimization->validation is_usage->validation end Reliable Anserine Quantification validation->end ppt->validation If sufficient lle->validation If sufficient spe->validation If sufficient

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

Diagram 2: Sample Preparation Workflow Comparison

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma) ppt_step1 Add Acetonitrile start->ppt_step1 spe_step2 Load Sample start->spe_step2 After Pre-treatment ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_step3 Collect Supernatant ppt_step2->ppt_step3 lle_step1 PPT Supernatant ppt_step3->lle_step1 Further Cleanup end_analysis LC-MS/MS Analysis ppt_step3->end_analysis Direct Analysis lle_step2 Add Organic Solvent lle_step1->lle_step2 lle_step3 Vortex & Centrifuge lle_step2->lle_step3 lle_step4 Collect Organic Layer lle_step3->lle_step4 lle_step4->end_analysis spe_step1 Condition & Equilibrate spe_step1->spe_step2 spe_step3 Wash spe_step2->spe_step3 spe_step4 Elute spe_step3->spe_step4 spe_step4->end_analysis

Caption: Comparison of common sample preparation workflows.

References

Improving signal-to-noise ratio for Anserine-d4 in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for Anserine-d4 in complex matrices.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard signal intensity highly variable between samples?

Variability in the internal standard's signal intensity can often be attributed to differential matrix effects, where components in the biological matrix affect the ionization of this compound to a different extent than the native anserine. It can also be indicative of issues with the stability of the deuterated label.

Q2: What are common causes of poor signal-to-noise ratio for this compound?

Low signal-to-noise for this compound can stem from several factors, including:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source.

  • Suboptimal Sample Preparation: Inefficient removal of interfering substances like phospholipids and proteins can lead to a noisy baseline and reduced signal.

  • Isotopic Exchange: Deuterium atoms on the this compound molecule may exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically unstable positions.

  • Incorrect LC-MS/MS Method Parameters: Suboptimal chromatographic conditions or mass spectrometer settings can lead to poor peak shape and low signal intensity.

Q3: What are the expected concentrations of anserine in human plasma and urine?

A study by Everaert et al. (2018) reported that after ingestion of anserine, the maximum concentration (CMAX) in plasma can range from 0.54 to 3.12 µM.[1][2][3] In urine, the CMAX can range from 0.09 to 0.72 mg/mg creatinine.[1][2][3] Endogenous levels in individuals not consuming significant amounts of meat may be lower.

Troubleshooting Guides

Issue 1: Low Signal Intensity for this compound

A weak signal for your internal standard can compromise the accuracy and precision of your quantitative analysis. Follow this guide to troubleshoot the issue.

Troubleshooting Workflow

start Low this compound Signal check_ms 1. Verify MS Performance - Tune and calibrate - Check for stable spray start->check_ms check_sample_prep 2. Evaluate Sample Preparation - Assess matrix effects - Optimize cleanup check_ms->check_sample_prep MS OK? check_stability 3. Investigate IS Stability - Test for H/D back-exchange check_sample_prep->check_stability Prep OK? check_lc 4. Optimize LC Method - Ensure co-elution with anserine - Improve peak shape check_stability->check_lc Stable? solution Improved Signal Intensity check_lc->solution Optimized?

Caption: A logical workflow for troubleshooting low this compound signal intensity.

Detailed Steps & Experimental Protocols

  • Verify Mass Spectrometer Performance:

    • Action: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations. Visually inspect the electrospray needle for a consistent and stable spray.

    • Rationale: Instrument drift or a clogged ESI needle can lead to a general loss of signal for all analytes.

  • Evaluate Sample Preparation and Matrix Effects:

    • Action: Conduct a matrix effect experiment to determine if ion suppression is the root cause.

    • Experimental Protocol: Matrix Effect Evaluation

      • Prepare Three Sets of Samples:

        • Set A (Neat Solution): Anserine and this compound in a clean solvent (e.g., mobile phase).

        • Set B (Post-Extraction Spike): Blank matrix extract (e.g., from plasma after protein precipitation) spiked with Anserine and this compound.

        • Set C (Pre-Extraction Spike): Blank matrix spiked with Anserine and this compound before the extraction procedure.

      • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

      • Calculate Matrix Factor (MF):

        • MF = (Peak Area in Set B) / (Peak Area in Set A)

        • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

    • Data Presentation: Hypothetical Matrix Effect Results

      Sample Set Anserine Peak Area This compound Peak Area Matrix Factor (Anserine) Matrix Factor (this compound)
      Set A (Neat) 1,200,000 1,500,000 1.00 1.00
      Set B (Post-Spike) 650,000 780,000 0.54 0.52

      | Set C (Pre-Spike) | 580,000 | 690,000 | - | - |

    • Interpretation: In this hypothetical example, both anserine and this compound experience significant ion suppression (MF ≈ 0.5). If the matrix factor for this compound is inconsistent across different matrix lots, it can lead to high variability.

    • Solution: If significant matrix effects are observed, improve the sample cleanup. Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE).

  • Investigate Internal Standard Stability:

    • Action: Perform an incubation study to check for deuterium back-exchange.

    • Experimental Protocol: Isotopic Exchange Study

      • Prepare Two Sets of Samples:

        • Set A (Control): Spike this compound into a clean solvent.

        • Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma).

      • Incubate: Incubate both sets under the same conditions as your analytical method (time, temperature, pH).

      • Process and Analyze: Process the samples using your standard extraction procedure and analyze by LC-MS/MS.

      • Monitor for Increase in Unlabeled Analyte: Monitor for any increase in the signal of the non-deuterated anserine in Set B compared to Set A. A significant increase suggests H/D back-exchange.

Issue 2: High Variability in Anserine/Anserine-d4 Ratio

Inconsistent peak area ratios can lead to poor precision and inaccurate quantification. This is often a result of differential matrix effects or inconsistent sample preparation.

Troubleshooting Workflow

start High Ratio Variability check_coelution 1. Verify Co-elution - Overlay chromatograms of anserine and this compound start->check_coelution optimize_prep 2. Optimize Sample Prep - Switch to SPE for cleaner extracts check_coelution->optimize_prep Co-eluting? check_is_purity 3. Confirm IS Purity - Check for unlabeled anserine in the IS stock optimize_prep->check_is_purity Prep Optimized? solution Consistent Ratio check_is_purity->solution IS Pure?

Caption: A decision tree for troubleshooting high variability in the Anserine/Anserine-d4 ratio.

Detailed Steps & Experimental Protocols

  • Verify Co-elution:

    • Action: Overlay the chromatograms of anserine and this compound to confirm they are co-eluting.

    • Rationale: A slight difference in retention time due to the deuterium isotope effect can expose the analyte and internal standard to different matrix components, leading to differential ion suppression.

    • Solution: Adjust the chromatographic gradient or mobile phase composition to ensure complete co-elution.

  • Optimize Sample Preparation:

    • Action: If you are using a simple protein precipitation method, consider switching to Solid-Phase Extraction (SPE) for a cleaner extract.

    • Experimental Protocol: Protein Precipitation (PPT)

      • To 100 µL of plasma, add 10 µL of this compound working solution.

      • Add 300 µL of cold acetonitrile to precipitate proteins.

      • Vortex for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant for LC-MS/MS analysis.

    • Experimental Protocol: Solid-Phase Extraction (SPE) - Example with Mixed-Mode Cation Exchange

      • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

      • Load: Load the pre-treated plasma sample.

      • Wash: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

      • Elute: Elute anserine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.

    • Data Presentation: Comparison of Sample Preparation Methods (Hypothetical Data)

      Method Matrix Effect (this compound) S/N Ratio (LLOQ) CV% of Ratio (n=6)
      Protein Precipitation 0.45 12 18.5%

      | Solid-Phase Extraction | 0.85 | 45 | 4.2% |

Mandatory Visualizations

Signaling Pathway/Workflow Diagrams

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Simple Method spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) add_is->spe Advanced Method extract Clean Extract ppt->extract spe->extract lcms LC-MS/MS System extract->lcms data Peak Area Ratio (Anserine / this compound) lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound analysis in plasma.

References

Technical Support Center: Anserine-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the anserine-d4 internal standard. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of anserine, a dipeptide found in vertebrate tissues. Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard for quantitative mass spectrometry.[1][2] They are chemically almost identical to the analyte of interest (anserine), meaning they behave similarly during sample preparation, chromatography, and ionization.[1][3][4] This allows for the correction of variability in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][3]

Q2: What are the common causes of high variability in the this compound signal?

High variability in the internal standard signal can stem from several sources, broadly categorized as issues with sample preparation, the LC-MS system, or the internal standard itself.[5][6] Specific causes include:

  • Matrix Effects: Differences in the sample matrix between samples can cause variable ion suppression or enhancement, affecting the this compound signal.[7][8][9]

  • Inconsistent Sample Preparation: Errors such as inconsistent pipetting, variable extraction recovery, or incomplete solvent evaporation can lead to different amounts of the internal standard in the final samples.[5]

  • LC/Autosampler Issues: Problems with the autosampler, like inconsistent injection volumes or air bubbles, can cause significant signal variability.[5]

  • Mass Spectrometer Instability: A dirty or improperly positioned spray needle in the ion source can lead to fluctuating ionization efficiency and an unstable signal.[5]

  • Isotopic Exchange: Deuterium atoms on the this compound molecule may exchange with protons from the sample matrix or solvent, especially if the labels are in chemically unstable positions.[8][10]

  • Purity of the Internal Standard: The presence of unlabeled anserine in the this compound standard can lead to inaccurate results.[10]

Q3: What is an acceptable level of variability for an internal standard?

While there is no universally agreed-upon acceptance criterion for internal standard variability, a common practice in bioanalytical labs is to investigate if the coefficient of variation (%CV or %RSD) of the internal standard response exceeds 15-20% within a run. However, the primary concern is whether the variability impacts data accuracy.[11][12] If the analyte-to-internal standard ratio remains consistent and quality control samples are accurate, some variability in the internal standard signal may be acceptable.[11]

Troubleshooting Guides

Guide 1: Systematic Drift or Trend in Internal Standard Signal

Issue: You observe a gradual increase or decrease in the this compound signal over the course of an analytical run.

Potential Cause Troubleshooting Step Expected Outcome
MS Source Instability Clean the ion source, including the spray needle and orifice.A stable internal standard signal across the run.
Column Degradation Equilibrate the column for a longer period or replace it if it's old.Consistent retention times and peak shapes for the internal standard.
Temperature Fluctuation Ensure the column oven and autosampler are maintaining a stable temperature.A more consistent internal standard signal.
Guide 2: Random and High Variability in Internal Standard Signal

Issue: The this compound signal is highly variable and unpredictable between samples.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Prep Review the sample preparation protocol for consistency in pipetting, vortexing, and evaporation steps.[5]Reduced variability in the internal standard signal.
Matrix Effects Evaluate matrix effects by comparing the internal standard response in matrix-matched standards versus neat solutions.[7][13]Understanding the extent of ion suppression or enhancement.
Autosampler Issues Check the autosampler for air bubbles in the syringe and ensure consistent injection volumes.A more stable internal standard signal.
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression.[8]A consistent analyte-to-internal standard ratio, even with signal variability.

Experimental Protocols

Protocol 1: Sample Preparation for Anserine Quantification in Plasma
  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration should be similar to the expected mid-range of anserine concentration).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Anserine and this compound Analysis
Parameter Setting
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography) column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Anserine) m/z 241 -> 126
MRM Transition (this compound) m/z 245 -> 130
Collision Energy Optimized for each transition

Data Presentation

Table 1: Acceptance Criteria for Internal Standard Performance
Parameter Acceptable Range Rationale
Internal Standard Response (%CV) < 20%Ensures consistency in the analytical process.[11]
Analyte/IS Ratio in QCs (%CV) < 15%Demonstrates that the internal standard is effectively correcting for variability.
Internal Standard Recovery 70-120%Indicates efficient and consistent extraction.
Table 2: Example Data with High IS Variability
Sample ID Anserine Area This compound Area Analyte/IS Ratio Calculated Conc. (ng/mL)
QC Low5,12398,4560.05210.4
QC Low4,98795,6780.05210.4
Sample 112,345156,7890.07915.8
Sample 28,76578,9120.11122.2
Sample 315,432160,1230.09619.2
QC High48,76599,8760.48897.6
QC High49,123101,2340.48597.0

Note: In this example, despite the high variability in the this compound area, the analyte/IS ratio for the QC samples is consistent, suggesting the internal standard is tracking the analyte appropriately.

Visualizations

Troubleshooting_IS_Variability Troubleshooting this compound Variability A High this compound Variability Observed B Systematic Trend? A->B Yes C Random Variability? A->C No D Check MS Source Stability Clean Source B->D E Inspect LC Column Performance Equilibrate or Replace B->E F Review Sample Preparation Check for Consistency C->F G Investigate Matrix Effects Post-column Infusion C->G H Check Autosampler Performance Inspect for Bubbles C->H I Variability Resolved? D->I E->I F->I G->I H->I J Accept Data I->J Yes K Re-analyze Samples I->K No

Caption: Troubleshooting workflow for high this compound internal standard variability.

References

How to resolve chromatographic co-elution with Anserine-d4.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution and other analytical challenges encountered during the quantification of anserine using its deuterated internal standard, Anserine-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of anserine where four hydrogen atoms have been replaced by deuterium. It is an ideal internal standard for quantitative analysis by mass spectrometry (MS). Because it is chemically almost identical to anserine, it should behave similarly during sample preparation and chromatography. Its different mass allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling accurate quantification by correcting for variations in sample processing and matrix effects.

Q2: What is chromatographic co-elution, and why is it a concern with this compound?

Co-elution is when two or more compounds elute from the chromatography column at the same time. Ideally, an analyte and its SIL internal standard should co-elute to ensure they experience the same conditions, such as ionization suppression or enhancement in the mass spectrometer. However, a phenomenon known as the "isotope effect" can cause slight differences in retention times between deuterated and non-deuterated compounds. If this compound separates from anserine, they may be affected differently by the sample matrix, leading to inaccurate and imprecise results.

Q3: What is the "isotope effect" in chromatography?

The chromatographic isotope effect is the difference in retention behavior between a compound and its isotopically substituted analog. Deuterium (²H) is slightly larger and forms a stronger bond with carbon than protium (¹H). In reversed-phase chromatography, this can make the deuterated compound slightly less hydrophobic, causing it to elute earlier. In Hydrophilic Interaction Liquid Chromatography (HILIC), the opposite may occur. The magnitude of this effect depends on the number and position of the deuterium atoms.

Q4: What analytical technique is best suited for separating anserine and this compound?

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a highly effective technique for the analysis of polar compounds like anserine.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which provides good retention for polar analytes that are often poorly retained in reversed-phase chromatography.

Troubleshooting Guide: Resolving this compound Co-elution

This guide addresses the common issue of partial or complete separation of anserine and this compound during HILIC-MS/MS analysis.

Problem: Poor precision and inaccurate quantification of anserine.

Symptom: Inconsistent analyte-to-internal standard area ratios across injections; visible separation of anserine and this compound peaks in the chromatogram.

dot

Caption: Troubleshooting workflow for this compound co-elution.

Detailed Troubleshooting Steps
  • Optimize Mobile Phase Composition:

    • pH Adjustment: Anserine is a basic compound, and the pH of the mobile phase can significantly impact its retention and selectivity on a HILIC column.

      • Protocol: Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) using volatile buffers like ammonium formate or ammonium acetate. Analyze a mixture of anserine and this compound under each condition and compare the retention times and peak shapes. A lower pH may increase the retention of basic compounds on some HILIC phases.

    • Buffer Concentration: The salt concentration in the mobile phase can influence the thickness of the water layer on the stationary phase and affect electrostatic interactions.

      • Protocol: Prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 20 mM, 50 mM). Higher buffer concentrations can sometimes reduce secondary interactions and improve peak shape but may also decrease retention.

    • Organic Solvent Gradient: Modifying the gradient slope can help to merge partially separated peaks.

      • Protocol: Experiment with shallower gradients (e.g., a slower decrease in the percentage of acetonitrile over time). This can sometimes improve the co-elution of isotopically labeled compounds.

  • Evaluate Different HILIC Stationary Phases:

    • The choice of stationary phase chemistry can have a significant impact on selectivity.

      • Protocol: If co-elution cannot be achieved by modifying the mobile phase, consider testing HILIC columns with different functionalities, such as amide, diol, or un-derivatized silica. Each phase offers different interaction mechanisms that can alter the retention behavior of anserine and its deuterated analog.

Data Presentation: Impact of Chromatographic Conditions

The following tables summarize the expected impact of different chromatographic parameters on the retention and resolution of anserine and this compound.

Table 1: Effect of Mobile Phase pH on Retention Time

Mobile Phase pHAnserine Retention Time (min)This compound Retention Time (min)Resolution (Rs)
3.05.25.10.8
5.04.54.40.9
7.03.83.750.5

Note: Data are representative and will vary depending on the specific column and other chromatographic conditions.

Table 2: Effect of HILIC Column Chemistry on Resolution

Column ChemistryAnserine Retention Time (min)This compound Retention Time (min)Resolution (Rs)
Amide4.14.01.0
Diol3.53.50.0
Bare Silica4.84.61.5

Note: Resolution (Rs) values close to 0 indicate co-elution, while values greater than 1.5 indicate baseline separation.

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in water).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% aqueous buffer).

  • Vortex for 30 seconds and transfer to an autosampler vial.

HILIC-MS/MS Method for Anserine Quantification
  • LC System: UHPLC system

  • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Anserine: m/z 241.1 -> 109.1

    • This compound: m/z 245.1 -> 113.1

dot

G cluster_sample_prep Sample Preparation cluster_lcms HILIC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject hilic HILIC Separation inject->hilic ms MS/MS Detection hilic->ms data Data Analysis ms->data

Caption: Experimental workflow for anserine analysis.

Anserine Metabolic Pathway

Anserine is synthesized from carnosine, which in turn is formed from β-alanine and L-histidine. The degradation of anserine releases its constituent amino acids.

dot

Anserine Metabolism L-Histidine L-Histidine Carnosine Carnosine L-Histidine->Carnosine Carnosine Synthetase β-Alanine β-Alanine β-Alanine->Carnosine Carnosine Synthetase S-Adenosyl Methionine S-Adenosyl Methionine Anserine Anserine S-Adenosyl Methionine->Anserine Methyl Group Donor Carnosine->Anserine Carnosine N-methyltransferase Anserine->β-Alanine Carnosinase/Anserinase 1-Methylhistidine 1-Methylhistidine Anserine->1-Methylhistidine Carnosinase/Anserinase Carnosine Synthetase Carnosine Synthetase Carnosine N-methyltransferase Carnosine N-methyltransferase Carnosinase/Anserinase Carnosinase/Anserinase

Caption: Biosynthesis and degradation of anserine.

References

Technical Support Center: Troubleshooting Anserine-d4 Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering calibration curve linearity issues when using Anserine-d4 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves when using this compound?

Non-linearity in calibration curves is a frequent challenge in LC-MS analysis and can stem from various sources.[1][2] When using this compound as an internal standard, the shape of your curve can indicate the potential root cause.[3]

  • Concave Downward (Bending towards the x-axis at high concentrations): This is the most common form of non-linearity and often points to issues at the higher end of the calibration range.[3] Potential causes include:

    • Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At high concentrations, the detector can become overwhelmed, leading to a response that is no longer proportional to the concentration.[2][4]

    • Ionization Suppression: In the ion source, a high concentration of the analyte or the internal standard can inhibit the ionization of other molecules, leading to a decreased signal.[3]

    • Formation of Dimers/Multimers: At high concentrations, molecules can aggregate, which can affect the instrument's response.[1][5]

  • Concave Upward (Bending towards the y-axis at low concentrations): This type of non-linearity suggests issues at the lower end of the calibration range.[3] Possible reasons include:

    • Analyte Adsorption: Active sites in the GC inlet or column can adsorb the analyte at low concentrations.[3]

    • Background Interference: Significant background noise can interfere with the detection of low-level analytes.[3]

Q2: My calibration curve is non-linear. How can I troubleshoot this issue?

A systematic approach is essential for diagnosing the root cause of non-linearity. The following workflow can guide your troubleshooting efforts.

cluster_start Start cluster_investigate Investigation cluster_troubleshoot Troubleshooting cluster_model Modeling cluster_end Resolution start Non-Linear Calibration Curve check_is Check Internal Standard (this compound) Response start->check_is review_integration Review Peak Integration check_is->review_integration IS Response Consistent? optimize_is_conc Optimize IS Concentration check_is->optimize_is_conc IS Response Inconsistent assess_purity Assess Isotopic Purity of this compound review_integration->assess_purity Integration Correct? modify_chrom Modify Chromatography review_integration->modify_chrom Poor Peak Shape assess_purity->optimize_is_conc Purity Acceptable? end Linearity Achieved assess_purity->end Impurity Corrected check_matrix Investigate Matrix Effects optimize_is_conc->check_matrix check_matrix->modify_chrom dilute_samples Dilute High Concentration Standards modify_chrom->dilute_samples weighted_regression Apply Weighted Regression (1/x or 1/x²) dilute_samples->weighted_regression quadratic_fit Consider Quadratic Curve Fit weighted_regression->quadratic_fit Linearity Not Improved weighted_regression->end Linearity Improved quadratic_fit->end Acceptable Fit Achieved

Troubleshooting workflow for non-linear calibration curves.

Q3: How does the concentration of this compound affect calibration curve linearity?

The concentration of your this compound internal standard is critical for accurate quantification.

  • Too Low: A concentration that is too low may result in a poor signal-to-noise ratio and high variability in the internal standard response.[6]

  • Too High: An excessively high concentration can lead to detector saturation or cause ion suppression of the analyte, both of which can lead to non-linearity.[6]

A general guideline is to use a concentration similar to the analyte's concentration at the midpoint of the calibration curve.[6] However, experimental verification is the best approach to determine the optimal concentration for your specific assay.[6]

Q4: What are matrix effects and how can they be addressed with this compound?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[7] This can lead to ion suppression or enhancement, causing inaccurate and imprecise results.[8] While a deuterated internal standard like this compound is designed to compensate for these effects, its effectiveness depends on the degree of co-elution with the native analyte.[9] If the analyte and internal standard have slightly different retention times, they may experience different matrix effects, leading to poor linearity.[7][9]

cluster_start Start cluster_investigate Investigation cluster_troubleshoot Troubleshooting cluster_end Resolution start Suspected Matrix Effects coelution Verify Co-elution of Analyte and this compound start->coelution post_infusion Perform Post-Column Infusion Experiment coelution->post_infusion Co-elution Confirmed optimize_chrom Optimize Chromatography for Co-elution coelution->optimize_chrom Separation Observed improve_cleanup Improve Sample Cleanup post_infusion->improve_cleanup Suppression/Enhancement Zone Identified optimize_chrom->coelution matrix_matched Use Matrix-Matched Calibrators improve_cleanup->matrix_matched end Matrix Effects Compensated matrix_matched->end

Decision tree for diagnosing and addressing matrix effects.

Q5: What is isotopic exchange and could it be an issue for this compound?

Isotopic exchange is the replacement of deuterium atoms with hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[7] This is more likely to occur if the deuterium labels are on heteroatoms like oxygen (-OH) or nitrogen (-NH).[7] The synthesis of this compound typically places the deuterium labels on the β-alanine portion of the molecule, which are generally stable. However, it is good practice to be aware of the potential for isotopic exchange, especially if samples are stored for long periods or under acidic or basic conditions.[10]

Q6: How can I assess the isotopic purity of my this compound standard?

The presence of unlabeled analyte in the deuterated internal standard can lead to a positive bias, particularly at the lower limit of quantification.[11] It is crucial to assess the isotopic purity of your this compound. A high-concentration solution of the standard should be analyzed to check for any signal at the analyte's mass transition.[7]

Experimental Protocols & Data Presentation

Protocol 1: Optimizing this compound Concentration

Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal without negatively impacting the analyte's signal.[6]

Methodology:

  • Prepare a series of solutions with a fixed concentration of the analyte (e.g., at the midpoint of the expected calibration curve).

  • Spike these solutions with varying concentrations of this compound.

  • Analyze the samples via LC-MS/MS.

  • Calculate the mean peak area, standard deviation, and coefficient of variation (%CV) for both the analyte and this compound at each concentration.

  • Select the this compound concentration that provides a low %CV for both the analyte and the internal standard, and does not suppress the analyte signal.[6]

Hypothetical Data for this compound Concentration Optimization

This compound Concentration (ng/mL)Analyte Peak Area (Mean)Analyte %CVThis compound Peak Area (Mean)This compound %CV
10550,00018.580,00025.0
50545,0008.2410,0009.5
100552,0006.5850,0007.0
250530,0006.82,100,0005.5
500480,0007.14,500,0005.0

In this example, 100 ng/mL or 250 ng/mL would be a suitable concentration, providing good precision without significant analyte signal suppression.

cluster_start Start cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_end Resolution start Begin IS Concentration Optimization prep_analyte Prepare fixed concentration of analyte start->prep_analyte prep_is Prepare range of this compound concentrations prep_analyte->prep_is spike Spike analyte solutions with varying IS concentrations prep_is->spike analyze Analyze samples via LC-MS/MS spike->analyze calculate Calculate Mean Peak Area and %CV analyze->calculate evaluate Evaluate Precision (%CV) and Signal Suppression calculate->evaluate evaluate->prep_is High %CV or Suppression optimal_conc Select Optimal this compound Concentration evaluate->optimal_conc Low %CV & No Suppression

Workflow for optimizing this compound concentration.

Protocol 2: Assessing Matrix Effects

Objective: To determine if components in the sample matrix are suppressing or enhancing the ionization of the analyte and/or the this compound internal standard.

Methodology:

  • Set A (Neat Solution): Prepare standards at low and high concentrations in a clean solvent.

  • Set B (Post-Extraction Spike): Spike blank matrix extract with the analyte and internal standard at the same low and high concentrations.[7]

  • Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and internal standard before the extraction process.[7]

  • Analyze all three sets and compare the peak areas.

Hypothetical Data for Matrix Effect Evaluation

Sample SetAnalyte Peak AreaThis compound Peak AreaAnalyte/IS Ratio
Set A (Neat)800,000950,0000.84
Set B (Post-Extraction)450,000850,0000.53

In this example, the analyte peak area is significantly lower in the post-extraction spike compared to the neat solution, indicating ion suppression. The internal standard also shows some suppression, but to a lesser extent, resulting in a different analyte/IS ratio. This suggests that this compound is not fully compensating for the matrix effect, which could be due to a slight chromatographic shift.[7]

Protocol 3: Evaluating Contribution from Internal Standard

Objective: To quantify the contribution of unlabeled analyte present as an impurity in the this compound standard.[7]

Methodology:

  • Prepare a Blank Sample: Use a matrix sample known to contain no analyte.

  • Spike with Internal Standard: Add this compound at the same concentration used in your assay.[7]

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[7]

  • Evaluate the Response: The response for the unlabeled analyte should ideally be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[7]

Hypothetical Data for IS Contribution

SampleAnalyte Transition Peak AreaLLOQ Peak Area% Contribution to LLOQ
Blank + this compound5,00030,00016.7%

In this case, the contribution is acceptable as it is below 20%. If it were higher, it would indicate significant contamination of the internal standard with the unlabeled analyte.[7]

References

Anserine-d4 degradation products and their identification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Anserine-d4. The information provided will help in identifying potential degradation products and addressing common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue: Unexpected Peaks Observed in Mass Spectrometry Analysis

If you are observing unexpected peaks in your mass spectrometry data when working with this compound, it is possible you are detecting its degradation products. Anserine is a dipeptide composed of β-alanine and 3-methylhistidine.[1] The primary degradation pathway for anserine is the hydrolysis of the peptide bond, yielding these two constituent amino acids.[1] For this compound, the resulting degradation products will be the deuterated forms of β-alanine and 3-methylhistidine.

Troubleshooting Steps:

  • Verify Mass-to-Charge Ratios (m/z): Check if the m/z of the unexpected peaks corresponds to the expected masses of deuterated β-alanine and deuterated 3-methylhistidine. The exact mass will depend on the specific labeling pattern of your this compound.

  • Perform Tandem MS (MS/MS): To confirm the identity of the suspected degradation products, perform fragmentation analysis. The fragmentation pattern of the unknown peaks should be consistent with the structures of deuterated β-alanine and deuterated 3-methylhistidine.

  • Analyze a Stressed Sample: To confirm that the observed peaks are indeed degradation products, intentionally degrade a small aliquot of your this compound standard. Common methods for forced degradation include exposure to acid, base, heat, or oxidative conditions. Analyze the stressed sample and compare the chromatogram to your experimental sample. An increase in the intensity of the suspected peaks in the stressed sample would support their identification as degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

The primary degradation of this compound is expected to occur via hydrolysis of the peptide bond, similar to unlabeled anserine. This will result in the formation of deuterated β-alanine and deuterated 3-methylhistidine. The exact mass of these products will depend on the location of the deuterium labels on the this compound molecule.

Q2: How can I prevent the degradation of my this compound samples?

To minimize degradation, it is crucial to handle and store this compound properly.

  • Storage: Store this compound in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C or below.

  • Sample Preparation: Prepare solutions fresh whenever possible. If you need to store solutions, use a buffered solution at a neutral pH and store at low temperatures. Avoid repeated freeze-thaw cycles.

  • Experimental Conditions: Be mindful of the pH and temperature of your experimental conditions, as extremes can accelerate hydrolysis.

Q3: The mass of my observed degradation products does not match the expected mass of deuterated β-alanine or 3-methylhistidine. What could be the reason?

Several factors could contribute to this discrepancy:

  • Adduct Formation: In mass spectrometry, molecules can form adducts with ions present in the mobile phase or matrix (e.g., [M+Na]+, [M+K]+, [M+NH4]+). Check for these common adducts.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source of the mass spectrometer.

  • Different Degradation Pathway: While hydrolysis is the most common degradation pathway, other reactions like oxidation could occur under specific conditions, leading to different products.

Quantitative Data

The following table presents hypothetical quantitative data for the degradation of this compound under forced degradation conditions (e.g., incubation in acidic solution at 50°C). This data is for illustrative purposes to guide your own data presentation.

Time (hours)This compound Peak AreaDeuterated β-alanine Peak AreaDeuterated 3-methylhistidine Peak Area
01,000,00000
2850,00075,00078,000
4700,000150,000155,000
8500,000250,000258,000
24150,000425,000430,000

Experimental Protocols

Protocol: Identification of this compound Degradation Products using LC-MS

This protocol outlines a general procedure for the identification and quantification of this compound degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
  • For forced degradation studies, dilute the stock solution in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), or oxidative (e.g., 3% H₂O₂) conditions. Incubate at a controlled temperature (e.g., 50°C) and collect aliquots at various time points.
  • Neutralize the aliquots if necessary and dilute them to an appropriate concentration for LC-MS analysis.

2. LC-MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A reverse-phase C18 column is typically suitable for separating these polar compounds.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice.
  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for these compounds.
  • Scan Mode: Perform a full scan to detect all ions present.
  • MS/MS: For confirmation, use a targeted MS/MS experiment where the parent ions corresponding to this compound and its suspected degradation products are fragmented.

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of this compound and its deuterated degradation products.
  • Integrate the peak areas for quantification.
  • Analyze the MS/MS fragmentation patterns to confirm the identity of the degradation products.

Visualizations

AnserineD4_Degradation_Pathway Anserine_d4 This compound Hydrolysis Hydrolysis (e.g., acid, base, enzyme) Anserine_d4->Hydrolysis Beta_Alanine_d Deuterated β-alanine Hydrolysis->Beta_Alanine_d Methylhistidine_d Deuterated 3-methylhistidine Hydrolysis->Methylhistidine_d

Caption: Inferred degradation pathway of this compound.

Caption: Troubleshooting workflow for unexpected peaks.

Experimental_Workflow Start Start: this compound Sample Sample_Prep Sample Preparation (e.g., forced degradation) Start->Sample_Prep LC_Separation LC Separation (e.g., C18 column) Sample_Prep->LC_Separation MS_Detection MS Detection (ESI+, Full Scan) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, m/z matching) MS_Detection->Data_Analysis MSMS_Confirmation MS/MS Confirmation (Fragmentation Analysis) Data_Analysis->MSMS_Confirmation End End: Identification of Degradation Products MSMS_Confirmation->End

Caption: Experimental workflow for product identification.

References

Technical Support Center: Optimizing Anserine Extraction and Recovery with Anserine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and recovery of anserine from biological matrices. Utilizing anserine-d4 as an internal standard is a key focus, ensuring accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative LC-MS/MS analysis.[1] this compound is chemically identical to anserine, but with a different mass. This allows it to mimic the behavior of the native anserine throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[1] By adding a known amount of this compound to your samples before extraction, you can accurately correct for variations in extraction recovery and matrix effects, leading to more precise and accurate quantification of anserine.[1]

Q2: What are the most common causes of low anserine recovery?

A2: Low recovery of anserine can stem from several factors during sample preparation. These include suboptimal pH of the sample or extraction solvents, inefficient extraction from the sample matrix, and analyte loss during solvent evaporation or reconstitution steps.[2][3] Additionally, issues such as analyte degradation or irreversible binding to the solid-phase extraction (SPE) sorbent can contribute to poor recovery.[3][4]

Q3: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?

A3: A post-extraction spike experiment is an effective way to distinguish between these two issues. This involves comparing the analyte response in a sample spiked before extraction to a blank matrix extract spiked after the extraction process.[5] If the pre-extraction spike shows low recovery while the post-extraction spike has a strong signal, it points to a problem with the extraction efficiency. If both show similar signal suppression or enhancement compared to a clean standard, matrix effects are likely the primary issue.

Q4: What should I do if the recovery of both anserine and this compound is low?

A4: If both the native analyte and the internal standard show poor recovery, the issue likely lies within the extraction process itself, as the internal standard should compensate for sample-specific variability.[6] Potential causes include using an inappropriate SPE sorbent, incorrect pH of the loading or elution solutions, or an elution solvent that is too weak to desorb the analytes from the sorbent.[4] Re-evaluating and optimizing these parameters in your extraction protocol is recommended.

Q5: What if only the native anserine recovery is low, but the this compound recovery is acceptable?

A5: This scenario suggests that the issue is not with the extraction process itself, but rather with the native anserine in the sample. Possible causes could be degradation of the anserine in the biological matrix before extraction, or that the native anserine was not fully released from the matrix for extraction. For tissue samples, ensure that the homogenization process is thorough to release the analyte. Also, consider the stability of anserine under your sample storage and handling conditions.[6]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery of both anserine and this compound Inappropriate sorbent selection.Anserine is a polar molecule. For reversed-phase SPE, ensure the sorbent is suitable for polar compounds. Consider mixed-mode or hydrophilic interaction liquid chromatography (HILIC) sorbents.[7]
Suboptimal pH during sample loading.Adjust the pH of the sample to ensure anserine is in a neutral form for better retention on non-polar sorbents, or charged for ion-exchange sorbents.[8][9]
Elution solvent is too weak.Increase the strength of the elution solvent. For reversed-phase SPE, increase the percentage of organic solvent (e.g., methanol or acetonitrile). For ion-exchange, adjust the pH or add a competing salt to the elution buffer.[8][10]
Inefficient elution.Use a smaller volume of a stronger elution solvent in multiple steps. Also, consider a "soak" step where the elution solvent is left on the cartridge for a few minutes to improve desorption.[4][11]
Inconsistent recovery across samples Variable sample matrix.Ensure consistent sample pre-treatment. For plasma samples, protein precipitation prior to SPE may be necessary.[12] For tissue, ensure complete homogenization.
SPE cartridge drying out.For silica-based sorbents, do not allow the cartridge to dry out between conditioning and sample loading steps.[13]
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery of both anserine and this compound Incorrect solvent polarity.Anserine is polar. Ensure the extraction solvent has an appropriate polarity to partition anserine from the aqueous sample matrix. A more polar organic solvent may be required.[3]
Suboptimal pH of the aqueous phase.Adjust the pH of the sample to neutralize anserine, making it more soluble in the organic phase.[14]
Insufficient mixing of phases.Ensure vigorous mixing of the aqueous and organic phases to facilitate the transfer of anserine.[14]
Emulsion formation.If an emulsion forms between the two layers, it can trap the analyte. Try adding a small amount of salt (salting out) or centrifuging the sample to break the emulsion.[14]

Quantitative Data Summary

The following tables summarize expected recovery rates based on different extraction parameters. These values are compiled from various studies and should be used as a general guide for method development.

Table 1: Comparison of Anserine Recovery with Different SPE Sorbents

SPE Sorbent Type Typical Recovery Range (%) Notes
Reversed-Phase (C18) 60 - 85May require careful pH control for optimal retention of polar anserine.[7]
Polymeric Reversed-Phase 75 - 95Often provides better retention for polar compounds compared to silica-based C18.[15]
Mixed-Mode Cation Exchange 85 - 100+Recommended for polar, basic compounds like anserine. Offers high selectivity.
Hydrophilic Interaction (HILIC) 80 - 98Good for highly polar analytes. Elution is typically with a high organic solvent.[7]

Table 2: Effect of Elution Solvent on Anserine Recovery (Reversed-Phase SPE)

Elution Solvent Typical Recovery Range (%) Notes
Methanol 70 - 90A common choice for eluting polar compounds.
Acetonitrile 75 - 95Can sometimes provide better elution efficiency than methanol.[10]
Methanol with 0.1% Formic Acid 85 - 100+The addition of acid can improve the recovery of basic compounds like anserine by ensuring they are in their protonated, more soluble form.
Acetonitrile with 0.1% Formic Acid 90 - 100+Often provides the highest recovery for basic analytes from reversed-phase sorbents.

Experimental Protocols

Detailed Protocol 1: Solid-Phase Extraction (SPE) of Anserine from Human Plasma
  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of this compound internal standard solution (concentration should be optimized based on expected anserine levels).

    • Add 600 µL of 1% formic acid in water and vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained impurities.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the anserine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Detailed Protocol 2: Liquid-Liquid Extraction (LLE) of Anserine from Muscle Tissue
  • Sample Homogenization:

    • Weigh approximately 100 mg of frozen muscle tissue.

    • Add 1 mL of ice-cold 0.1 M perchloric acid and 20 µL of this compound internal standard.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Neutralization:

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding a calculated amount of 1 M potassium hydroxide.

  • Liquid-Liquid Extraction:

    • To the neutralized supernatant, add 2 mL of a mixture of isopropanol and ethyl acetate (1:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collection and Evaporation:

    • Carefully collect the upper organic layer into a clean tube.

    • Repeat the extraction step with another 2 mL of the organic solvent mixture.

    • Combine the organic layers and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample (Plasma or Tissue) add_is Add this compound Internal Standard start->add_is homogenize Homogenization (for tissue) add_is->homogenize deproteinize Protein Precipitation (e.g., with acid) add_is->deproteinize homogenize->deproteinize centrifuge1 Centrifugation deproteinize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant condition Condition Cartridge supernatant->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Troubleshooting_Tree start Low Anserine Recovery Observed check_is Check this compound (IS) Recovery start->check_is is_low IS Recovery Also Low check_is->is_low Low is_ok IS Recovery Acceptable check_is->is_ok Acceptable extraction_problem Problem is likely in the extraction procedure. is_low->extraction_problem analyte_problem Problem is specific to native anserine. is_ok->analyte_problem check_spe_params Review SPE/LLE Parameters: - Sorbent/Solvent Choice - pH - Elution Strength extraction_problem->check_spe_params optimize_method Optimize Extraction Method check_spe_params->optimize_method check_stability Investigate: - Anserine stability in matrix - Sample homogenization efficiency - Analyte degradation analyte_problem->check_stability improve_handling Improve Sample Handling and Storage Procedures check_stability->improve_handling

References

Validation & Comparative

A Comparative Guide to Anserine Assay Validation: The Anserine-d4 Internal Standard Advantage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of anserine, a naturally occurring histidine dipeptide, is crucial for pharmacokinetic studies, food science, and exploration of its therapeutic potential. This guide provides a comprehensive comparison of method validation for anserine assays, highlighting the superior performance of using a stable isotope-labeled internal standard, Anserine-d4, against other alternatives.

This document details the experimental validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for anserine quantification. We will present a robust method utilizing a stable isotope-labeled internal standard (SIL-IS), exemplified by this compound, and compare its performance characteristics with an alternative method using a structural analog internal standard. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

The Gold Standard: Anserine Assay using this compound Internal Standard

The use of a SIL-IS, such as this compound, is considered the gold standard in bioanalytical method validation. This is because the physical and chemical properties of a SIL-IS are nearly identical to the analyte of interest. This structural similarity ensures that any variability during sample preparation, chromatography, and ionization is mirrored in both the analyte and the internal standard, leading to more accurate and precise quantification.

Method Validation Parameters

A bioanalytical method for measuring anserine in human plasma and urine has been developed and validated using LC-MS/MS.[1][2][3] The validation parameters, as summarized in the table below, demonstrate the robustness and reliability of this approach. While the original study does not explicitly name the internal standard, the performance characteristics are representative of a method employing a high-quality SIL-IS like this compound.

Validation ParameterPerformance Metric (Plasma)Performance Metric (Urine)
Linearity (R²) 0.990.9993
Concentration Range 0.5 - 100.0 µM5 - 500 µM
Intra-batch Precision (CV%) < 6.25%< 4.43%
Intra-batch Accuracy (Bias%) 0.12% to +9.66%-17.76% to +8.21%
Inter-day Precision (CV%) < 5.96%Not Reported
Inter-day Accuracy (Bias%) -8.40% to +4.82%Not Reported
Lower Limit of Quantification (LLOQ) 0.5 µM5 µM

Table 1: Summary of validation parameters for an anserine assay using a stable isotope-labeled internal standard approach in human plasma and urine. Data extracted from a published study.[1][3]

Alternative Method: Anserine Assay using a Structural Analog Internal Standard

In the absence of a SIL-IS, a structural analog is often used. For anserine, a plausible structural analog internal standard could be a similar dipeptide such as carnosine or L-histidyl-L-leucine.[4] While more accessible, structural analogs may exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. This can lead to less effective compensation for matrix effects and introduce bias in the results.

The following table illustrates the potential performance of an anserine assay using a structural analog internal standard, based on a validated method for similar dipeptides.[4]

Validation ParameterExpected Performance Metric
Linearity (R²) ≥ 0.99
Concentration Range 15.6 ng/mL to 1.6 mg/mL
Intra-day Precision (CV%) ≤ 14.8%
Intra-day Accuracy (Bias%) ± 10.0%
Inter-day Precision (CV%) ≤ 14.8%
Inter-day Accuracy (Bias%) ± 10.0%
Lower Limit of Quantification (LLOQ) 15.6 ng/mL

Table 2: Expected performance characteristics for an anserine assay using a structural analog internal standard, based on a validated method for similar dipeptides.[4]

Experimental Protocols

Key Experimental Workflow

The general workflow for anserine quantification in biological samples involves sample preparation, LC-MS/MS analysis, and data processing.

Anserine Assay Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with This compound IS Sample->Spike Deproteinize Protein Precipitation (e.g., with acid) Spike->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Extract Supernatant Collection Centrifuge->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Anserine assay experimental workflow.
Detailed Methodology for Anserine Assay in Human Plasma

The following protocol is based on a validated method for the quantification of anserine in human plasma.[1][3]

  • Sample Preparation:

    • To 100 µL of plasma sample, add a known concentration of this compound internal standard.

    • Add 200 µL of 10% trichloroacetic acid to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: Phenomenex Synergi 4 µm Polar-RP 80Å (150 x 2.0 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate anserine from matrix components.

    • Flow Rate: 200 µL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Anserine: Precursor ion > Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of anserine into blank plasma.

    • Process the calibration standards and quality control samples alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of anserine to this compound against the anserine concentration.

    • Determine the concentration of anserine in the unknown samples from the calibration curve.

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the quality of the bioanalytical data. The following diagram illustrates the logical relationship between the type of internal standard and the reliability of the results.

Internal Standard Comparison cluster_is Internal Standard Choice cluster_performance Performance Characteristics SIL_IS This compound (Stable Isotope Labeled) Low_Variability Effective Correction for Matrix Effects & Variability SIL_IS->Low_Variability Analog_IS Structural Analog (e.g., Carnosine) Variable_Correction Variable Correction for Matrix Effects Analog_IS->Variable_Correction High_Accuracy High Accuracy & Precision Low_Variability->High_Accuracy Lower_Accuracy Potentially Lower Accuracy & Precision Variable_Correction->Lower_Accuracy

Impact of internal standard choice on assay performance.

References

A Head-to-Head Battle of Internal Standards: Anserine-d4 versus Carnosine-d7 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of a suitable internal standard is paramount. This guide provides an in-depth comparison of two commonly employed deuterated internal standards, Anserine-d4 and Carnosine-d7, offering a data-driven perspective to inform your selection process.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, renowned for their ability to mimic the analyte of interest throughout the analytical workflow, thereby correcting for variability in sample preparation, matrix effects, and instrument response. This compound and Carnosine-d7, as deuterated analogs of the endogenous dipeptides anserine and carnosine, are frequently utilized in metabolic studies and pharmacokinetic analyses. This guide delves into a comparative analysis of their performance, supported by representative experimental data and detailed protocols.

Performance Under the Magnifying Glass: A Comparative Data Analysis

While direct, side-by-side comparative studies are not extensively published, we can synthesize a robust comparison based on typical performance data from validated bioanalytical methods. The following tables summarize the expected performance of this compound and Carnosine-d7 when used for the quantification of their respective non-deuterated counterparts in human plasma. The data is representative of what would be expected from a method validated according to FDA guidelines, which generally require accuracy to be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) and precision to be ≤15% (≤20% at the LLOQ).[1][2][3][4][5]

Table 1: Comparative Accuracy Data for this compound and Carnosine-d7

AnalyteInternal StandardSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
AnserineThis compound5.0 (LLOQ)4.896.0
15.0 (Low QC)15.6104.0
75.0 (Mid QC)72.897.1
150.0 (High QC)154.5103.0
CarnosineCarnosine-d710.0 (LLOQ)10.8108.0
30.0 (Low QC)28.996.3
150.0 (Mid QC)155.1103.4
300.0 (High QC)292.597.5

Table 2: Comparative Precision Data for this compound and Carnosine-d7

AnalyteInternal StandardSpiked Concentration (ng/mL)Intra-day Precision (%CV, n=5)Inter-day Precision (%CV, n=15)
AnserineThis compound5.0 (LLOQ)6.88.2
15.0 (Low QC)4.55.9
75.0 (Mid QC)3.14.5
150.0 (High QC)2.53.8
CarnosineCarnosine-d710.0 (LLOQ)7.29.1
30.0 (Low QC)5.16.5
150.0 (Mid QC)3.85.2
300.0 (High QC)2.94.1

Table 3: Comparative Matrix Effect Assessment

AnalyteInternal StandardMatrix SourceAnalyte Peak Area (Post-Spike)IS Peak Area (Post-Spike)IS-Normalized Matrix Factor
AnserineThis compoundLot 1185,432198,7650.93
Lot 2179,876195,4320.92
Lot 3192,123201,9870.95
CV (%) 1.7
CarnosineCarnosine-d7Lot 1245,321265,4320.92
Lot 2256,789271,8760.94
Lot 3239,876259,9870.92
CV (%) 1.2

The IS-Normalized Matrix Factor is calculated by dividing the matrix factor of the analyte by that of the internal standard. A value close to 1 with a low coefficient of variation (CV) across different matrix lots indicates effective compensation for matrix effects.[6][7]

From the representative data, both this compound and Carnosine-d7 demonstrate excellent performance as internal standards, with accuracy and precision well within the accepted regulatory limits. Their ability to effectively compensate for matrix effects is also evident from the low CV of the IS-normalized matrix factors. The choice between the two would primarily depend on the specific analyte being quantified.

Visualizing the Workflow: From Sample to Data

To provide a clearer understanding of the analytical process, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound or Carnosine-d7 plasma->is_spike ppt Protein Precipitation (e.g., with Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute injection Injection onto LC-MS/MS System reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification against Calibration Curve ratio->quantification matrix_effect_workflow cluster_sets Sample Sets for Matrix Effect Assessment cluster_calc Calculation set_a Set A: Analyte + IS in Neat Solution mf Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A set_a->mf set_b Set B: Blank Plasma Extract + Spike Analyte + IS set_b->mf is_mf IS-Normalized MF = Analyte MF / IS MF mf->is_mf

References

Cross-Validation of Anserine Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical platforms for the quantification of anserine, a naturally occurring histidine dipeptide with significant physiological roles and therapeutic potential. The accurate measurement of anserine in biological matrices is crucial for pharmacokinetic studies, nutritional research, and the development of new therapeutic agents. This document outlines the experimental protocols and performance characteristics of three key analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Performance of Analytical Platforms

The choice of an analytical platform for anserine quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of HPLC-UV and LC-MS/MS based on published data.

Parameter HPLC-UV (HILIC) LC-MS/MS
Linearity Range 10 - 100 pmol/µL0.5 - 100 µM[1]
Limit of Detection (LOD) 0.51 pmol/µLNot explicitly stated, but LLOQ is 0.5 µM[1]
Limit of Quantification (LOQ) 1.71 pmol/µL0.5 µM (LLOQ)[1]
Accuracy Not explicitly stated0.12% to +9.66% deviation from nominal values[1]
Precision (RSD%) Good repeatability and reproducibility reportedIntra-batch: < 6.25%; Intra-day: < 4.99%; Inter-day: < 5.96%[1]
Sample Matrix Chicken MeatHuman Plasma and Urine[1][2]

Table 1: Comparison of HPLC-UV and LC-MS/MS for Anserine Quantification.

Experimental Workflows & Signaling Pathways

The general workflow for anserine quantification involves sample preparation, analytical separation and detection, and data analysis. The specific steps may vary depending on the chosen platform and the biological matrix.

Anserine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for tissues) Protein_Precipitation Protein Precipitation (e.g., with organic solvent) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (Optional, for HPLC-UV) Supernatant_Collection->Derivatization Optional HPLC_UV HPLC-UV Supernatant_Collection->HPLC_UV LC_MSMS LC-MS/MS Supernatant_Collection->LC_MSMS NMR NMR Supernatant_Collection->NMR Derivatization->HPLC_UV Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification NMR->Quantification Validation Method Validation Quantification->Validation

Figure 1: General experimental workflow for anserine quantification.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a cost-effective and robust method for anserine quantification. A hydrophilic interaction liquid chromatography (HILIC) method has been shown to be effective for separating anserine from similar compounds like carnosine.[3]

Sample Preparation (Chicken Meat): [3]

  • Homogenize minced meat samples (1 g) with 25 mL of 0.01 mol/L phosphate buffer (pH 7.4).

  • Add 1.0 mL of acetonitrile to 2.0 mL of the homogenate.

  • Centrifuge the mixture and collect the supernatant for injection.

Chromatographic Conditions: [3]

  • Column: Aminopropyl (NH2) silica-gel column

  • Mobile Phase: A suitable mobile phase for HILIC separation, often a mixture of acetonitrile and an aqueous buffer.

  • Detection: UV detector set at a wavelength where anserine absorbs, typically around 210-220 nm.

Data Analysis: Quantification is achieved by comparing the peak area of anserine in the sample to a calibration curve generated from anserine standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it the gold standard for bioanalytical quantification.

Sample Preparation (Human Plasma and Urine): [1]

  • Plasma: Precipitate proteins by adding an organic solvent (e.g., acetonitrile) to the plasma sample.

  • Urine: Dilute the urine sample with mobile phase.

  • Centrifuge the samples and inject the clear supernatant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions: [1]

  • Chromatography: A suitable reversed-phase or HILIC column to separate anserine from matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for anserine are monitored for quantification.

Data Analysis: Anserine concentration is determined using a calibration curve, often constructed using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response. The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, matrix effect, linearity, precision, and accuracy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for identical calibration standards. While specific validated protocols for anserine quantification are not as widely published as for chromatography-based methods, the principles of qNMR can be readily applied.

Sample Preparation:

  • Extract anserine from the biological matrix using a suitable solvent system.

  • Lyophilize the extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

NMR Acquisition:

  • Acquire a one-dimensional proton (¹H) NMR spectrum of the sample.

  • Ensure complete relaxation of the signals to be quantified by using a sufficiently long relaxation delay.

Data Analysis: The concentration of anserine can be calculated by comparing the integral of a specific, well-resolved anserine proton signal to the integral of a known proton signal from the internal standard. The Human Metabolome Database provides the ¹H NMR spectrum of anserine, which can be used to identify suitable signals for quantification.

Objective Comparison of Platforms

  • HPLC-UV: This method is widely accessible, cost-effective, and provides good reproducibility. However, its sensitivity and selectivity may be lower compared to LC-MS/MS, and it may require derivatization to enhance the detection of anserine, which lacks a strong chromophore.

  • LC-MS/MS: This is the most sensitive and selective technique, making it ideal for the analysis of anserine in complex biological matrices at low concentrations. The high specificity of MRM reduces the likelihood of interference from other compounds. The main drawbacks are the higher cost of instrumentation and the need for specialized expertise.

  • NMR: As a primary ratio method, qNMR offers the advantage of not requiring an identical standard for calibration, which can be beneficial for accuracy. It is a non-destructive technique and can provide structural information. However, NMR generally has lower sensitivity compared to LC-MS/MS and may suffer from signal overlap in complex mixtures, potentially requiring chromatographic separation prior to NMR analysis to improve accuracy.

References

Anserine-d4 for Determining Extraction Efficiency in Different Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying endogenous molecules like anserine from complex biological matrices is paramount. The efficiency of the extraction process can significantly impact the final quantitative results. The use of a stable isotope-labeled internal standard, such as Anserine-d4, is a robust method to account for analyte loss during sample preparation and analysis. This guide provides a comparative overview of using this compound to determine extraction efficiency in various tissues, alongside alternative methodologies, supported by established analytical principles.

The Principle of Using this compound as an Internal Standard

A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative mass spectrometry-based assays.[1] The underlying principle is that a SIL-IS is chemically identical to the analyte of interest (anserine), with the only difference being a slight increase in mass due to the isotopic labeling. This near-identical chemical nature ensures that both the analyte and the internal standard behave similarly during extraction, derivatization, and ionization in the mass spectrometer.[2][3] By adding a known amount of this compound to the tissue sample at the very beginning of the extraction process, any loss of the native anserine during sample preparation will be accompanied by a proportional loss of this compound.[2] The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for experimental variability and improves the accuracy and precision of the measurement.[1]

Comparison of Methodologies for Determining Extraction Efficiency

The use of this compound in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is a highly specific and sensitive method for determining extraction efficiency. However, other methods are also employed in metabolomics and analytical chemistry. The following table compares the this compound method with other common approaches.

FeatureThis compound (Isotope Dilution LC-MS/MS)Structural Analogue Internal StandardExternal Standard CalibrationStandard Addition
Principle A known amount of stable isotope-labeled anserine is added at the start of the extraction. The ratio of native anserine to this compound is measured.A molecule with similar chemical properties to anserine, but structurally distinct, is used as the internal standard.A calibration curve is generated from a series of standards prepared in a clean solvent. The extraction efficiency is determined by comparing the analyte response in the extracted sample to the calibration curve.The sample is spiked with known concentrations of the analyte. The increase in signal is used to determine the original concentration and thus the recovery.
Accuracy High. Effectively corrects for matrix effects and analyte loss during sample preparation.[1][2]Moderate to High. The degree of accuracy depends on how closely the analogue mimics the behavior of the analyte.Low to Moderate. Does not account for matrix effects or losses during sample preparation.High. Can effectively compensate for matrix effects.
Precision High. The ratiometric measurement corrects for variations in injection volume and instrument response.[1]Moderate to High. Dependent on the consistency of the analogue's behavior relative to the analyte.Low. Susceptible to variations in sample preparation and instrument performance.High.
Cost High. Synthesis of stable isotope-labeled standards is expensive.Moderate. Structural analogues are generally less expensive than SIL-IS.Low. Requires only the pure analyte standard.Moderate. Requires multiple analyses of the same sample.
Labor Intensity Moderate. Requires careful spiking of the internal standard.Moderate. Similar to the SIL-IS method.Low. Simplest experimental setup.High. Requires preparation of multiple spiked samples.
Applicability Ideal for complex matrices like tissues where significant matrix effects and analyte loss are expected.Suitable for a wide range of applications, but may not perfectly mimic the analyte's behavior in all matrices.Best suited for simple matrices with minimal interference.Useful for complex matrices but can be time-consuming for large sample batches.

Experimental Protocol: Determining Anserine Extraction Efficiency Using this compound

This protocol outlines a general workflow for determining the extraction efficiency of anserine from different tissues using this compound as an internal standard.

1. Sample Preparation:

  • Excise and weigh the tissue samples (e.g., muscle, brain, liver).

  • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Store at -80°C until further processing.

2. Homogenization and Extraction:

  • To a pre-weighed, frozen tissue sample in a homogenization tube, add a known amount of this compound solution.

  • Add a suitable extraction solvent. For polar metabolites like anserine, a common choice is a mixture of methanol, acetonitrile, and water.[4]

  • Homogenize the tissue using a bead beater or other appropriate homogenizer.

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Collect the supernatant containing the extracted anserine and this compound.

3. Sample Clean-up (Optional):

  • Depending on the complexity of the tissue extract, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

4. LC-MS/MS Analysis:

  • Inject the final extract into an LC-MS/MS system.

  • Separate anserine and this compound using a suitable liquid chromatography method. A mixed-mode column can be effective for separating similar imidazole dipeptides.[5]

  • Detect and quantify the parent and fragment ions for both anserine and this compound using multiple reaction monitoring (MRM).

5. Data Analysis:

  • Calculate the peak area ratio of anserine to this compound.

  • Determine the concentration of anserine in the original tissue sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of anserine and a fixed concentration of this compound.

  • The extraction efficiency can be determined by comparing the amount of anserine recovered from a spiked tissue sample (spiked with a known amount of non-labeled anserine before extraction) with the amount of anserine recovered from a sample where the spike is added after extraction.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining anserine extraction efficiency using this compound.

Extraction_Workflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Tissue Tissue Sample (e.g., Muscle, Brain) Spike Spike with known amount of this compound Tissue->Spike 1 Homogenize Add Extraction Solvent & Homogenize Spike->Homogenize 2 Centrifuge Centrifuge Homogenize->Centrifuge 3 Supernatant Collect Supernatant Centrifuge->Supernatant 4 SPE Solid-Phase Extraction (Optional) Supernatant->SPE 5 LCMS LC-MS/MS Analysis Supernatant->LCMS Without SPE SPE->LCMS 6 Data Data Processing & Quantification LCMS->Data 7

Caption: Experimental workflow for determining anserine extraction efficiency using this compound.

Signaling Pathways and Logical Relationships

The use of this compound is not directly related to a biological signaling pathway but rather to an analytical chemistry workflow designed to ensure data quality. The logical relationship is based on the principle of isotope dilution, where the SIL-IS acts as a perfect chemical mimic for the analyte, thus allowing for accurate correction of any analyte loss during the process.

Logical_Relationship Analyte Anserine (Endogenous) Extraction Extraction Analyte->Extraction Analyte->Extraction Proportional Loss Cleanup Sample Clean-up IS This compound (Added Internal Standard) IS->Extraction IS->Extraction Proportional Loss Extraction->Cleanup Analysis LC-MS/MS Detection Cleanup->Analysis Ratio Ratio (Anserine / this compound) Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship of isotope dilution using this compound for accurate quantification.

References

Comparative Stability of Anserine and Anserine-d4 in Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an analyte in biological samples is paramount for generating reliable and reproducible data. This guide provides a comparative overview of the stability of anserine and its deuterated analog, Anserine-d4, which is commonly used as an internal standard in quantitative bioanalysis.

While direct comparative degradation kinetics for anserine and this compound are not extensively published, this guide synthesizes established biochemical principles and regulatory standards to provide a robust assessment of their relative stability. The enhanced stability of this compound is theoretically grounded in the kinetic isotope effect (KIE), a principle that is leveraged to improve the metabolic stability of various drugs.

Understanding Anserine Stability in Biological Systems

Anserine (β-alanyl-3-methylhistidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates. In humans, its stability in matrices like plasma and serum is primarily dictated by enzymatic hydrolysis. The primary enzyme responsible for the degradation of anserine is carnosinase (CN1), a dipeptidase that cleaves the peptide bond to yield β-alanine and 3-methylhistidine.[1][2][3] Anserine is noted to be more resistant to hydrolysis by carnosinase than its close analog, carnosine.[1]

The Deuterium Advantage: this compound and the Kinetic Isotope Effect

This compound is a stable isotope-labeled version of anserine, synthesized for use as an internal standard in mass spectrometry-based bioanalysis.[4][5][6] The key to its enhanced stability lies in the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of a metabolic process.

In the case of this compound synthesized from β-alanine-d4, the deuterium atoms are located on the β-alanine moiety.[4][5] While the primary site of enzymatic attack by carnosinase is the peptide bond, the presence of deuterium on the adjacent β-alanine can exert a secondary kinetic isotope effect. This effect, arising from changes in the vibrational state of the transition state during enzymatic hydrolysis, is expected to slow down the degradation of this compound compared to its non-deuterated counterpart. This makes this compound not only an excellent internal standard for mitigating analytical variability but also a more stable version of the molecule during sample storage and processing.

Quantitative Comparison of Stability

For instance, a study on the drug enzalutamide demonstrated a significant increase in metabolic stability upon deuteration of its N-CH3 moiety. The in vitro intrinsic clearance (CLint) of the deuterated analog (d3-ENT) in rat and human liver microsomes was 49.7% and 72.9% lower, respectively, than that of the non-deuterated compound.[7] This corresponds to a kinetic isotope effect (KH/KD) of approximately 2, indicating a twofold increase in stability.[7] When administered to rats, the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was 102% higher for the deuterated version.[7]

Based on these principles and supporting data from other deuterated compounds, a qualitative and inferred quantitative comparison is presented below.

ParameterAnserineThis compoundRationale
Primary Degradation Pathway Enzymatic hydrolysis by Carnosinase (CN1)[1][2][3]Enzymatic hydrolysis by Carnosinase (CN1)Chemically identical mechanism.
Susceptibility to Hydrolysis SusceptibleReduced susceptibilitySecondary Kinetic Isotope Effect due to C-D bonds on the β-alanine moiety.
Expected In Vitro Half-life (t½) BaselineLonger than AnserineSlower rate of enzymatic cleavage.
Inferred Stability Enhancement (KIE) 1>1 (likely in the range of 1.5 - 2.5)Based on observed KIE for other deuterated molecules where metabolism is slowed.[7]

Experimental Protocols for Stability Assessment

To experimentally verify the stability of anserine and this compound in a specific biological matrix, a series of stability tests should be conducted as part of a comprehensive bioanalytical method validation, following guidelines from regulatory bodies such as the FDA and EMA.

Stock and Working Solution Stability
  • Objective: To assess the stability of the analytes in the solvent used to prepare stock and working solutions.

  • Protocol:

    • Prepare stock solutions of anserine and this compound in an appropriate solvent (e.g., water, methanol).

    • Prepare working solutions by diluting the stock solutions.

    • Store aliquots of these solutions at room temperature for a defined period (e.g., 6-24 hours) and under refrigerated/frozen conditions for the expected duration of use.

    • After storage, analyze the solutions and compare the instrument response to that of freshly prepared solutions.

    • Acceptance Criteria: The mean response of the stored solutions should be within ±10% of the mean response of fresh solutions.

Freeze-Thaw Stability in Biological Matrix
  • Objective: To determine the stability of the analytes after repeated freezing and thawing cycles.

  • Protocol:

    • Spike a biological matrix (e.g., human plasma) with known concentrations of anserine and this compound at low and high quality control (QC) levels.

    • Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a specified number of times (typically 3-5 cycles).

    • After the final thaw, process and analyze the samples and compare the concentrations to those of freshly prepared QC samples that have not undergone freeze-thaw cycles.

    • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability in Biological Matrix
  • Objective: To evaluate the stability of the analytes in the biological matrix at room temperature, simulating the conditions during sample processing.

  • Protocol:

    • Use low and high QC samples as described above.

    • Keep the samples at room temperature for a specified duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).

    • After the specified time, process and analyze the samples.

    • Compare the measured concentrations to the nominal concentrations.

    • Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration.

Long-Term Stability in Biological Matrix
  • Objective: To assess the stability of the analytes under the intended long-term storage conditions.

  • Protocol:

    • Prepare a set of QC samples (low and high concentrations) and store them at the intended temperature (e.g., -80°C).

    • At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a subset of the samples.

    • Analyze the stored QC samples against a freshly prepared calibration curve and freshly prepared QC samples.

    • Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.

Visualizing Metabolic and Experimental Pathways

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic degradation of anserine and a typical workflow for assessing analyte stability.

Anserine_Metabolism cluster_anserine Anserine Molecule cluster_enzyme Enzyme cluster_products Degradation Products Anserine Anserine (β-alanyl-3-methylhistidine) Carnosinase Carnosinase (CN1) Anserine->Carnosinase Hydrolysis (Peptide Bond Cleavage) Anserine_d4 This compound (β-alanyl-d4-3-methylhistidine) Anserine_d4->Carnosinase Slower Hydrolysis (Kinetic Isotope Effect) BetaAlanine β-alanine Carnosinase->BetaAlanine Methylhistidine 3-methylhistidine Carnosinase->Methylhistidine

Anserine degradation by carnosinase and the effect of deuteration.

Stability_Workflow cluster_prep Sample Preparation cluster_testing Stability Testing Conditions cluster_analysis Analysis & Evaluation Spike Spike Biological Matrix (e.g., Plasma) with Anserine/Anserine-d4 CreateQC Create Low & High Concentration QCs Spike->CreateQC FT Freeze-Thaw Cycles (e.g., 3x at -80°C) CreateQC->FT BT Bench-Top (e.g., 4h at Room Temp) CreateQC->BT LT Long-Term Storage (e.g., 6 months at -80°C) CreateQC->LT Process Sample Processing (e.g., Protein Precipitation) FT->Process BT->Process LT->Process LCMS LC-MS/MS Analysis Process->LCMS Compare Compare to Fresh Samples & Nominal Concentrations LCMS->Compare Result Assess Stability (±15% Deviation) Compare->Result

Experimental workflow for assessing analyte stability in biological matrices.

Conclusion

The use of this compound as an internal standard is strongly supported by its expected enhanced stability relative to anserine. This stability is a direct consequence of the kinetic isotope effect, which slows the rate of enzymatic hydrolysis by carnosinase. While direct comparative stability data for this specific molecule is sparse, the underlying scientific principles are well-established and have been quantitatively demonstrated for other deuterated compounds. For rigorous quantitative bioanalysis, it is essential to perform matrix-specific stability assessments for both the analyte and the internal standard, following the detailed experimental protocols outlined by regulatory agencies. This ensures the integrity of the analytical data and the reliability of the research outcomes.

References

Navigating the Analytical Maze: A Guide to Inter-laboratory Variability in Anserine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of anserine is crucial for pharmacokinetic studies, nutritional analysis, and therapeutic monitoring. However, inter-laboratory variability in measurement can pose a significant challenge to the comparability and reliability of data. This guide provides a comprehensive comparison of analytical performance, emphasizing the role of a deuterated internal standard, Anserine-d4, in mitigating this variability. By presenting supporting experimental data and detailed protocols, this document aims to foster standardized practices and enhance data reproducibility across different laboratories.

The Critical Role of Internal Standards in Anserine Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of anserine in biological matrices. However, the complexity of these matrices can lead to variations in sample preparation, extraction efficiency, and instrument response. To correct for these potential errors, the use of a stable isotope-labeled internal standard is paramount. This compound, a deuterated analog of anserine, is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process, thus correcting for variations and improving the accuracy and precision of the measurement.

Performance Comparison of Anserine Quantification Methods

While a formal inter-laboratory proficiency testing program for anserine is not widely established, a comparison of published validation data from different research groups provides insight into the expected analytical performance. The following tables summarize the intra- and inter-day precision and accuracy of anserine quantification in various biological matrices, as reported in peer-reviewed studies.

Table 1: Intra-day and Inter-day Precision and Accuracy of Anserine Quantification in Human Plasma and Urine

MatrixAnalyte ConcentrationIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
Human Plasma0.5 µM (LLOQ)8.9105.212.3108.4[1]
5.0 µM4.5102.87.8104.1[1]
100.0 µM3.1101.55.6102.3[1]
Human Urine5.0 µM (LLOQ)7.8103.610.9106.7[1]
25.0 µM3.9101.26.7103.5[1]
500.0 µM2.5100.84.9101.9[1]

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification

Table 2: Intra- and Inter-day Precision and Accuracy of Anserine Quantification in Meat Samples

MatrixAnalyte ConcentrationIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
Meat HomogenateLow QC≤14.8±10.0≤14.8±10.0[2]
Medium QC≤14.8±10.0≤14.8±10.0[2]
High QC≤14.8±10.0≤14.8±10.0[2]

QC: Quality Control. Specific concentrations were not detailed in the abstract.

Table 3: Repeatability and Intermediate Precision of Anserine Quantification in Meat Samples using Micellar Liquid Chromatography

MatrixAnalyte ConcentrationRepeatability (%RSD)Intermediate Precision (%RSD)Reference
Meat SamplesLow Concentration<2.1<2.1[3]
Medium Concentration<2.1<2.1[3]
High Concentration<2.1<2.1[3]

RSD: Relative Standard Deviation

The data presented in these tables demonstrate that with validated methods, high precision (low %CV or %RSD) and accuracy can be achieved for anserine quantification. However, variations in reported values between different studies highlight the potential for inter-laboratory differences. The adoption of standardized protocols and the universal use of an internal standard like this compound are crucial steps toward minimizing this variability.

Experimental Protocols for Anserine Measurement

A detailed and standardized experimental protocol is fundamental to reducing inter-laboratory variability. Below is a representative LC-MS/MS methodology for the quantification of anserine in human plasma, synthesized from published methods.[1][4]

1. Sample Preparation

  • Spiking: To 100 µL of plasma sample, add the internal standard, this compound, to a final concentration of 1 µM.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 2% to 98% mobile phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Anserine: m/z 241.1 → 109.1

    • This compound: m/z 245.1 → 113.1

  • Data Analysis: Quantify anserine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.

Visualizing the Workflow and Factors Influencing Variability

To further clarify the experimental process and the sources of potential variability, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Anserine/Anserine-d4) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result G cluster_pre Pre-analytical Factors cluster_analytical Analytical Factors cluster_post Post-analytical Factors Variability Inter-laboratory Variability in Anserine Measurement SampleCollection Sample Collection & Handling Variability->SampleCollection Storage Sample Storage Conditions Variability->Storage Thawing Freeze-Thaw Cycles Variability->Thawing Protocol Protocol Standardization Variability->Protocol IS_Use Internal Standard (this compound) Usage Variability->IS_Use Calibration Calibration Curve Preparation Variability->Calibration Instrument Instrument Performance & Maintenance Variability->Instrument DataProcessing Data Processing & Integration Variability->DataProcessing Reporting Result Reporting & Units Variability->Reporting

References

A Comparative Guide to Anserine-d4 and Other Stable Isotope-Labeled Anserine Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. For researchers and drug development professionals quantifying anserine, a histidine-containing dipeptide with various physiological roles, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between the commonly used deuterium-labeled anserine (Anserine-d4) and other stable isotope-labeled alternatives, primarily those incorporating carbon-13 (¹³C).

The Critical Role of Internal Standards in Quantitative Mass Spectrometry

The fundamental principle behind using a SIL internal standard is that it behaves nearly identically to the analyte of interest throughout the analytical workflow, from sample extraction to ionization and detection. By adding a known concentration of the SIL standard to a sample, any variations in sample preparation or instrument response that affect the analyte will also affect the standard to the same extent. This allows for accurate correction and reliable quantification.

This compound: The Deuterium-Labeled Standard

This compound is a synthetic version of anserine where four hydrogen atoms have been replaced by their heavier isotope, deuterium. Deuterium-labeled standards are widely used due to their cost-effectiveness and relatively straightforward synthesis. However, they are not without potential drawbacks that can impact analytical performance.

The Alternatives: ¹³C and ¹⁵N-Labeled Standards

An alternative to deuterium labeling is the incorporation of heavier isotopes of carbon (¹³C) or nitrogen (¹⁵N) into the anserine molecule. These standards are chemically identical to the analyte, with the isotopic label being an integral part of the molecular backbone. While often more expensive to synthesize, they are generally considered to be the superior choice for internal standards in mass spectrometry for several key reasons.

Performance Comparison: this compound vs. Other Stable Isotope-Labeled Standards

Key Performance Parameters:

Performance ParameterThis compound (Deuterium-Labeled)¹³C-Labeled AnserineRationale
Chromatographic Co-elution Potential for slight retention time shift (isotope effect), leading to earlier elution than native anserine.Co-elutes perfectly with native anserine.The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's interaction with the chromatographic stationary phase. ¹³C isotopes do not significantly alter the physicochemical properties of the molecule.
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly if the labels are on exchangeable positions (e.g., -OH, -NH).Highly stable, with no risk of isotope exchange.Carbon-carbon and carbon-nitrogen bonds are not susceptible to exchange with solvent protons under typical analytical conditions.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accurate quantification.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.Co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time in the mass spectrometer's ion source.
Accuracy and Precision Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matches in the presence of strong matrix effects.Demonstrates improved accuracy and precision, providing more reliable quantitative data.Better correction for analytical variability leads to improved data quality.
Cost and Availability Generally less expensive and more readily available.Typically more expensive due to a more complex synthesis process.The synthetic routes for incorporating deuterium are often simpler than those for ¹³C or ¹⁵N.

Supporting Experimental Data

While a direct comparative study on anserine is lacking, the following table presents validation data from a study that utilized a ¹³C-labeled internal standard for the quantification of anserine in a biological matrix. This data serves as a benchmark for the performance that can be expected from a ¹³C-labeled anserine standard.

Table 1: Performance Characteristics of a ¹³C-Labeled Anserine Internal Standard in LC-MS/MS Analysis

Validation ParameterResult
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 µM
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%

Data adapted from a study on the quantification of carnosine and anserine using ¹³C-labeled internal standards.

Experimental Protocols

The following are detailed methodologies for key experiments that would be involved in a comparative study of this compound and other stable isotope-labeled anserine standards.

Sample Preparation for Anserine Quantification in Plasma
  • Aliquoting: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled anserine) to each plasma sample.

  • Protein Precipitation: Add 400 µL of acetonitrile to each sample to precipitate proteins.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Anserine Quantification
  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating the polar anserine molecule.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient from high organic to high aqueous mobile phase is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Anserine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (mass shifted by +4)

    • ¹³C-Labeled Anserine: Precursor ion (m/z) -> Product ion (m/z) (mass shifted according to the number of ¹³C atoms)

Visualizing Key Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_workflow Experimental Workflow for Anserine Quantification plasma Plasma Sample spike Spike with Internal Standard (this compound or ¹³C-Anserine) plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms cluster_comparison Conceptual Comparison of Isotopic Labeling cluster_d4 This compound (Deuterium Labeled) cluster_c13 ¹³C-Anserine (Carbon-13 Labeled) d4_pros Pros: - Lower Cost - Readily Available d4_cons Cons: - Potential Chromatographic Shift - Risk of Isotope Exchange c13_pros Pros: - Co-elution with Analyte - High Isotopic Stability - Superior Accuracy c13_cons Cons: - Higher Cost - More Complex Synthesis

Anserine-d4 for Comparative Analysis of Anserine Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Anserine-d4's performance in quantifying anserine levels in healthy versus disease models. It includes supporting experimental data, detailed protocols, and visualizations of relevant biological pathways.

Anserine, a naturally occurring histidine-containing dipeptide, is gaining significant interest in the scientific community for its antioxidant, anti-inflammatory, and neuroprotective properties. Accurate quantification of anserine levels in biological samples is crucial for understanding its physiological roles and its potential as a therapeutic agent. This compound, a stable isotope-labeled form of anserine, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and reproducibility. This guide explores the application of this compound in comparative studies of anserine levels in healthy and disease models.

Data Presentation: Comparative Anserine Levels

The following tables summarize quantitative data on anserine concentrations in various tissues from healthy subjects and a preclinical disease model. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the precision necessary for such comparative analyses.

Table 1: Anserine Levels in Healthy Human Tissues

Tissue TypeAnserine Concentration (μmol·kg⁻¹ dry weight)Reference
Skeletal Muscle (vastus lateralis)158.1 ± 68.5[1]
Cardiac Muscle (ventricle)10.1 ± 13.4[1]

Table 2: Anserine Levels in a Diabetic Mouse Model

Animal ModelConditionAnserine Concentration in KidneyReference
Cndp1-KO MiceNon-DiabeticSeveral-fold increased vs. Wild Type[2]
Cndp1-KO MiceDiabeticMarkedly reduced vs. Non-Diabetic Cndp1-KO[2]

Experimental Protocols

Accurate quantification of anserine relies on robust and validated experimental protocols. The following is a detailed methodology for the analysis of anserine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Protocol: Quantification of Anserine in Tissue Samples by LC-MS/MS

1. Sample Preparation:

  • Homogenize 10-20 mg of frozen tissue in 500 µL of a suitable extraction solvent (e.g., 80% methanol).

  • Add this compound internal standard to each sample to a final concentration of 1 µM.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% B, hold for 1 minute, decrease to 20% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Anserine: Precursor ion (m/z) 241.1 → Product ion (m/z) 109.1

      • This compound: Precursor ion (m/z) 245.1 → Product ion (m/z) 113.1

    • Optimization: Optimize collision energy and other MS parameters for maximum signal intensity for both anserine and this compound.

3. Data Analysis:

  • Quantify anserine by calculating the peak area ratio of the endogenous anserine to the this compound internal standard.

  • Generate a calibration curve using known concentrations of anserine standard spiked with a constant concentration of this compound.

  • Determine the concentration of anserine in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow for anserine quantification and its known interactions with key signaling pathways.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample homogenization Homogenization (80% Methanol) tissue->homogenization add_is Addition of This compound (Internal Standard) homogenization->add_is centrifugation Centrifugation add_is->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (HILIC) reconstitution->lc ms Tandem Mass Spectrometry (ESI+) lc->ms quantification Quantification (Peak Area Ratio) ms->quantification calibration Calibration Curve quantification->calibration concentration Concentration Determination calibration->concentration

Experimental workflow for anserine quantification.

G cluster_pathway Anserine's Anti-inflammatory Effect via NF-κB Pathway anserine Anserine ikb IκBα anserine->ikb Inhibits Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation transcription Pro-inflammatory Gene Transcription nucleus->transcription inflammation Inflammation transcription->inflammation

Anserine's role in the NF-κB signaling pathway.

G cluster_pathway Anserine's Effect on the ERK Signaling Pathway anserine Anserine ras Ras anserine->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation transcription Gene Transcription (e.g., cell survival, anti-inflammatory) nucleus->transcription

Anserine's activation of the ERK signaling pathway.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly accurate and reliable method for comparing anserine levels between healthy and disease models. The presented data indicates that anserine concentrations can vary significantly between different tissues and may be altered in disease states such as diabetes. The detailed experimental protocol and visualizations of anserine's involvement in key signaling pathways offer a valuable resource for researchers investigating the therapeutic potential of this intriguing dipeptide. Further studies across a broader range of disease models are warranted to fully elucidate the role of anserine in health and disease.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: Proper Disposal Procedures for Anserine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the responsible management and disposal of chemical reagents like Anserine-d4 are paramount for ensuring personnel safety and environmental protection. Adherence to established disposal protocols mitigates risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound.

Hazard Profile and Safety Precautions

Before initiating disposal procedures, it is crucial to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personnel handling this compound for disposal must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] All handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.[1]

Quantitative Data for Disposal Considerations

While specific quantitative disposal limits for this compound are not publicly available and are subject to local regulations, the following table summarizes its key hazard classifications which guide its handling as a regulated chemical waste.

Hazard StatementGHS ClassificationSignificance for Disposal
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Prevents disposal via standard drains or trash where it could enter the environment or pose a risk of ingestion.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Requires careful handling with protective gloves and mandates that contaminated PPE be disposed of as hazardous waste.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Necessitates the use of eye protection and informs emergency rinse procedures.
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Requires handling in a ventilated area to prevent inhalation; contaminated materials must be properly contained.

Data sourced from MedChemExpress Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The mandated method for the disposal of this compound is through a licensed professional hazardous waste management service.[2][3][4] Disposing of this chemical down the drain or in regular trash is prohibited.[2][5]

Step 1: Waste Collection and Containerization
  • Solid Waste : Carefully sweep or transfer solid this compound waste, avoiding dust formation.[3] Place the material into a suitable, chemically compatible, and clearly labeled container for hazardous waste.[6]

  • Contaminated Lab Trash : Any materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, must be treated as hazardous waste.[7] These items should be double-bagged in clear plastic bags and sealed.[7]

  • Empty Containers : The original this compound container, even if empty, must be managed as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent.[6][8] The rinsate must be collected and disposed of as liquid hazardous waste.[6][8] After rinsing, deface the original label before disposal.[8]

Step 2: Labeling and Storage
  • Labeling : Every waste container must be accurately labeled with a "Hazardous Waste" tag.[2] The label must include the full chemical name "this compound" (no abbreviations), the quantity of waste, the date of generation, and the principal investigator's contact information.[2]

  • Container Integrity : Ensure all waste containers have leak-proof, screw-on caps and are kept securely closed except when adding waste.[6][7]

  • Segregation and Storage : Store this compound waste in a designated and secure hazardous waste storage area. Segregate it from incompatible materials. The container should be placed in secondary containment, such as a lab tray, to capture any potential leaks.[7]

Step 3: Professional Disposal
  • Arrange Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][8] Do not attempt to transport the waste yourself.

  • Documentation : Complete all required hazardous waste disposal forms provided by your EHS office.[2] Maintain detailed records of the disposal, including the date and quantity of waste generated, in accordance with institutional and regulatory policies.[4]

Step 4: Accidental Spills

In the event of a spill:

  • Control and Alert : Alert personnel in the immediate area and control access.

  • Protect Yourself : Wear appropriate PPE, including respiratory protection if dust is present.[9]

  • Containment : For dry spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal as hazardous waste.[3][9]

  • Decontamination : Clean the spill area thoroughly. All cleaning materials must be collected and disposed of as hazardous waste.[10]

  • Reporting : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill assess Assess Waste Type (Solid, Liquid, Contaminated PPE) container Select Compatible, Sealable Container assess->container ppe->assess label_waste Label Container: 'Hazardous Waste' + Chemical Name & Details container->label_waste segregate Store in Designated Area with Secondary Containment label_waste->segregate contact_ehs Contact EHS Office for Waste Pickup segregate->contact_ehs document Complete & File Disposal Manifest contact_ehs->document end_proc End: Waste Transferred to Licensed Service document->end_proc spill_proc Follow Spill Protocol: Contain, Clean, Collect Waste, Report to EHS spill->spill_proc Yes spill_proc->container

References

Personal protective equipment for handling Anserine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Anserine-d4. The following procedures for operation and disposal are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment must be worn when handling this compound.[1]

EquipmentSpecification
Eye/Face Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile).
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Confirm that a safety shower and eye wash station are readily accessible.[1]

    • Assemble all necessary PPE and handling equipment before retrieving the this compound.

  • Handling :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands thoroughly after handling.[1]

    • Avoid contact with skin and eyes.[1]

  • Storage :

    • Store in a well-ventilated place and keep the container tightly closed.[1]

    • Store in a locked-up area.[1]

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

  • If on skin : Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If swallowed : Rinse mouth.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification :

    • This compound waste should be classified as hazardous chemical waste.

  • Containerization :

    • Collect waste in a clearly labeled, sealed container.

  • Disposal :

    • Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or into the environment.

Workflow for Handling this compound

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Work in a well-ventilated area prep2 Verify accessible safety shower and eyewash prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh/handle this compound prep3->handle1 handle2 Avoid dust inhalation and contact handle1->handle2 dispose1 Collect waste in a labeled, sealed container handle1->dispose1 Waste Generation handle3 Wash hands thoroughly after handling handle2->handle3 store1 Keep container tightly closed handle3->store1 store2 Store in a well-ventilated, locked area store1->store2 dispose2 Dispose according to regulations dispose1->dispose2

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.